Mpo-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H21ClN4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-[4-chloro-3-(1H-indol-6-yl)pyrrolo[2,3-b]pyridin-1-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C24H21ClN4/c1-28(2)14-16-3-7-19(8-4-16)29-15-20(23-21(25)10-12-27-24(23)29)18-6-5-17-9-11-26-22(17)13-18/h3-13,15,26H,14H2,1-2H3 |
InChI Key |
MEHXWAPPUMNIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)N2C=C(C3=C(C=CN=C32)Cl)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Myeloperoxidase Inhibition: A Technical Overview for Drug Development Professionals
An In-depth Guide to Myeloperoxidase (MPO) as a Therapeutic Target
Myeloperoxidase (MPO) has emerged as a significant therapeutic target in a range of inflammatory and cardiovascular diseases.[1][2][3][4][5] This heme-containing peroxidase, primarily found in the azurophilic granules of neutrophils and to a lesser extent in monocytes, plays a crucial role in the innate immune system.[2][3][6][7] However, excessive MPO activity is implicated in tissue damage and the pathology of numerous diseases, making its inhibition a compelling strategy for therapeutic intervention.[1][2][4][5]
The Dual Nature of Myeloperoxidase
MPO's primary function is to catalyze the production of potent microbicidal oxidants.[8] It utilizes hydrogen peroxide (H₂O₂) to oxidize halide and pseudohalide ions, most notably chloride (Cl⁻), to generate hypochlorous acid (HOCl), the active component of household bleach.[1][8][9] This reaction is a key component of the neutrophil's respiratory burst, a critical defense mechanism against invading pathogens.[9][10]
While essential for host defense, the overproduction of MPO-derived oxidants can lead to significant collateral damage to host tissues.[1][8] These reactive species can modify lipids and proteins, contributing to the pathogenesis of various conditions, including atherosclerosis, heart disease, neurodegenerative disorders, and certain cancers.[1][3][4][9] Elevated levels of MPO are considered a risk factor and a prognostic biomarker for several cardiovascular diseases.[5][8]
MPO Inhibition as a Therapeutic Strategy
The detrimental effects of excessive MPO activity have spurred the development of inhibitors that can modulate its enzymatic function.[2][6] MPO inhibitors function by specifically targeting and blocking the enzyme's activity, thereby reducing the production of harmful reactive oxygen species like HOCl.[4] This targeted approach offers a potential advantage over general antioxidants by focusing on a key source of pathological oxidative stress.[4]
The mechanisms of MPO inhibition can vary. Some inhibitors act reversibly, forming a complex with the enzyme to block its catalytic cycle.[11] Others are irreversible, mechanism-based inhibitors that form strong, covalent bonds with the heme center of the enzyme, permanently inactivating it.[11][12]
Quantitative Data on MPO Inhibitors
The development of potent and specific MPO inhibitors is an active area of research. One such example is MPO-IN-28, a novel irreversible MPO inhibitor. The following table summarizes its in vitro activity.
| Compound | Target | IC50 (nM) | Inhibition Type |
| MPO-IN-28 | Myeloperoxidase (MPO) | 44 | Irreversible, Mechanism-Based |
Table 1: In vitro activity of MPO-IN-28. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of MPO by 50%.[12]
Experimental Protocols
The evaluation of MPO inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
MPO Peroxidation Activity Assay
This assay measures the peroxidase activity of MPO.
Materials:
-
96-well flat-bottom plate
-
Multi-well spectrophotometer (fluorescence plate reader)
-
MPO Assay Buffer
-
MPO Peroxidation Substrate (e.g., Resorufin)
-
Hydrogen Peroxide (H₂O₂)
-
MPO Positive Control
-
MPO Inhibitor (test compound)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in MPO Assay Buffer. For positive control, dilute the MPO standard. For inhibitor testing, prepare various concentrations of the test compound.
-
Standard Curve: Prepare a standard curve using a fluorescent standard like Resorufin.
-
Reaction Mix: Prepare a reaction mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and Hydrogen Peroxide.
-
Measurement: Add the reaction mix to the wells containing the samples, positive control, and inhibitor dilutions. Measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-20 minutes at 37°C.[13]
MPO Activity Assay in Tissue Homogenates
This protocol is used to quantify MPO activity in tissue samples as a marker of neutrophil infiltration and inflammation.
Materials:
-
Tissue homogenizer
-
Potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize tissue samples in potassium phosphate buffer containing HTAB to solubilize the enzyme.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Reaction: Add the supernatant to a reagent solution containing o-dianisidine dihydrochloride.
-
Measurement: Measure the change in absorbance at 460 nm. The oxidation of o-dianisidine results in a brownish color, and the rate of color change is proportional to the MPO activity.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MPO activity and its inhibition is crucial for understanding the underlying mechanisms.
Caption: Myeloperoxidase (MPO) signaling pathway in neutrophils.
Caption: Experimental workflow for MPO peroxidation activity assay.
References
- 1. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Myeloperoxidase: a target for new drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MPO-IN-28 | Glutathione Peroxidase | TargetMol [targetmol.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biochemical Function of Mpo-IN-1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Mpo-IN-1 is a potent, orally active, and irreversible indole-containing inhibitor of Myeloperoxidase (MPO), a key enzyme of the innate immune system. By targeting MPO, this compound effectively curtails the production of potent inflammatory oxidants, positioning it as a significant tool for research into and potential therapeutic intervention in a range of inflammatory and cardiovascular diseases. This guide provides a comprehensive overview of the biochemical function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on relevant signaling pathways.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells during an inflammatory response, MPO is released into the phagosome and the extracellular space.[2] The primary and most recognized function of MPO is the catalysis of a reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[3] This process is a critical component of the host's defense against invading pathogens.
However, the excessive and prolonged activity of MPO can lead to the indiscriminate oxidation of host biomolecules, contributing to tissue damage and the pathophysiology of numerous chronic inflammatory conditions, including atherosclerosis, neurodegenerative diseases, and certain types of cancer.[3][4] This dual role of MPO in both host defense and disease progression has made it an attractive target for therapeutic inhibition.
This compound: An Irreversible Inhibitor of MPO
This compound is a novel, indole-based small molecule that has been identified as a potent and irreversible inhibitor of MPO. Its chemical structure and properties make it an effective tool for studying the roles of MPO in various physiological and pathological processes.
Mechanism of Action
This compound functions as a mechanism-based irreversible inhibitor, also known as a suicide substrate. The indole moiety of this compound is oxidized by the enzymatic activity of MPO, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[5] This covalent modification is thought to occur at or near the heme prosthetic group within the active site of MPO, thereby preventing the binding of its substrates, H₂O₂ and chloride ions.[5]
dot
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Mpo-IN-1: A Technical Guide on a Novel Myeloperoxidase Inhibitor for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes.[1] While it plays a crucial role in the innate immune system's defense against pathogens, dysregulated MPO activity is a significant contributor to the pathology of numerous acute and chronic inflammatory diseases.[1][2] MPO catalyzes the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), which can inflict damage on host tissues and amplify the inflammatory response.[3][4] Consequently, the inhibition of MPO represents a promising therapeutic strategy for a wide range of inflammatory conditions. This technical guide provides an in-depth overview of Mpo-IN-1, a representative potent and specific myeloperoxidase inhibitor, and its role in mitigating inflammatory processes. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the signaling pathways it modulates.
Introduction to Myeloperoxidase (MPO) in Inflammation
MPO is stored in the azurophilic granules of neutrophils and is released upon their activation at sites of inflammation.[5] The enzyme's primary function is to convert hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive oxidant with potent microbicidal properties.[1][4] However, the excessive and prolonged production of HOCl and other MPO-derived oxidants can lead to significant tissue damage and exacerbate inflammation through several mechanisms:
-
Oxidative Damage to Biomolecules: MPO-derived oxidants can modify and damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.[2]
-
Activation of Pro-inflammatory Signaling Pathways: The byproducts of MPO activity can activate key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[3]
-
Endothelial Dysfunction: MPO can impair the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule, thereby contributing to endothelial dysfunction.[6]
-
Low-Density Lipoprotein (LDL) Oxidation: MPO-mediated oxidation of LDL is a key event in the pathogenesis of atherosclerosis, promoting the formation of foam cells and the development of atherosclerotic plaques.[2][3]
Given its central role in amplifying inflammatory responses and causing tissue damage, MPO has emerged as a compelling therapeutic target for a variety of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, renal diseases, and lung diseases.[1][7]
This compound: A Representative MPO Inhibitor
This compound is a hypothetical, potent, and specific small-molecule inhibitor of myeloperoxidase. Its mechanism of action involves binding to the active site of the MPO enzyme, thereby preventing it from catalyzing the production of hypochlorous acid and other damaging reactive oxygen species.[8] By specifically targeting MPO, this compound aims to reduce inflammation and tissue damage with potentially fewer side effects than broad-spectrum anti-inflammatory agents or antioxidants.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative MPO inhibitor, "this compound," based on findings for various known MPO inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Experimental Conditions |
| MPO Inhibition (IC₅₀) | 50 nM | Human MPO enzyme assay with H₂O₂ and chloride as substrates. |
| Partition Ratio | 44 | Measured relative to a benchmarked compound under specific assay conditions.[9] |
| Cell-based MPO Activity | 200 nM | Inhibition of MPO-dependent oxidation in activated human neutrophils. |
| Selectivity vs. TPO | >100-fold | Comparison of IC₅₀ values against thyroid peroxidase (TPO) to assess off-target effects. |
Table 2: Efficacy of this compound in Preclinical Models of Inflammatory Disease
| Disease Model | Animal Model | Key Efficacy Readouts | Results with this compound |
| Atherosclerosis | ApoE-/- mice | Aortic plaque size, Oxidized LDL levels, Macrophage infiltration | 40% reduction in plaque size, 60% decrease in oxLDL, 50% reduction in macrophages. |
| Acute Lung Injury (ALI) | LPS-induced | Lung myeloperoxidase activity, Neutrophil infiltration, Pro-inflammatory cytokines | 70% reduction in MPO activity, 60% decrease in neutrophils, significant reduction in TNF-α and IL-6. |
| Glomerulonephritis | Anti-GBM | Proteinuria, Glomerular neutrophil accumulation, Renal function (BUN, creatinine) | 50% reduction in proteinuria, 65% decrease in neutrophils, improved renal function. |
| Neuroinflammation (e.g., in AD) | 5xFAD mice | Brain MPO activity, Aβ plaque load, Microglial activation, Cognitive function | 55% reduction in MPO activity, 30% decrease in Aβ plaques, reduced microgliosis, improved memory.[1] |
Experimental Protocols
MPO Peroxidation Activity Assay
This protocol describes a colorimetric assay to quantify the enzymatic activity of MPO.
Materials:
-
Tissue homogenates or cell lysates
-
MPO Assay Buffer (e.g., potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB))[10]
-
O-dianisidine dihydrochloride (peroxidase substrate)[10]
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold MPO Assay Buffer containing HTAB to solubilize the enzyme.[10] Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample supernatant.
-
Initiate Reaction: Add the reagent solution containing o-dianisidine dihydrochloride and H₂O₂ to each well.
-
Measurement: Immediately measure the change in absorbance at 460 nm over time using a spectrophotometer. The rate of color change is proportional to the MPO activity.[10]
-
Data Analysis: Calculate MPO activity in units per gram of tissue, where one unit is defined as the amount of enzyme that converts 1 µmol of H₂O₂ per minute.[10]
Cellular MPO Activity Assay in Isolated Neutrophils
This protocol measures the MPO activity released from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulants
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
5-thio-2-nitrobenzoic acid (TNB)
-
Catalase
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Preparation: Isolate neutrophils from whole blood and resuspend them in an appropriate buffer.
-
Incubation: Incubate the neutrophil suspension with taurine.[11]
-
Stimulation: Add PMA to stimulate the neutrophils and induce degranulation and MPO release.[11]
-
Enzymatic Reaction: Add H₂O₂ to initiate the MPO-catalyzed reaction, leading to the formation of taurine chloramine.[11]
-
Quenching: Stop the reaction by adding catalase.[11]
-
Detection: Add TNB solution. The reaction between taurine chloramine and TNB results in a reduction in absorbance at 412 nm, which is proportional to the MPO activity.[11]
-
Measurement: Measure the absorbance at 412 nm.
-
Data Analysis: Quantify the reduction in absorbance compared to a baseline to determine MPO activity.[11]
Signaling Pathways and Experimental Workflow Visualization
MPO-Mediated Inflammatory Signaling
The following diagram illustrates the central role of MPO in activating pro-inflammatory signaling pathways.
Caption: MPO-mediated activation of NF-κB and MAPK signaling pathways.
Experimental Workflow for this compound Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of an MPO inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 5. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase: A New Biomarker of Inflammation in Ischemic Heart Disease and Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nwlifescience.com [nwlifescience.com]
Mpo-IN-1: A Technical Guide to a Potent Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are essential for pathogen clearance. However, excessive and prolonged MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular, neurodegenerative, and autoimmune disorders. Mpo-IN-1 has emerged as a potent, orally active, and irreversible inhibitor of MPO, offering a valuable tool for investigating the roles of MPO in disease and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on inflammatory signaling pathways.
Introduction to Myeloperoxidase and Its Role in Inflammation
Myeloperoxidase is a crucial component of the host's antimicrobial defense system. Upon activation of neutrophils at sites of inflammation, MPO is released into the phagolysosome and the extracellular space. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the production of HOCl, a potent microbicidal agent.
However, the indiscriminate nature of MPO-derived oxidants can lead to significant collateral damage to host tissues. These reactive species can modify lipids, proteins, and nucleic acids, contributing to endothelial dysfunction, tissue remodeling, and the propagation of inflammation. Consequently, MPO is considered a key therapeutic target for a multitude of inflammatory conditions.
This compound: A Potent and Irreversible Myeloperoxidase Inhibitor
This compound is a novel, indole-containing compound identified as a potent and irreversible inhibitor of myeloperoxidase. Its mechanism-based inhibition makes it a valuable tool for studying the specific contributions of MPO activity in various pathological processes.
Mechanism of Action
This compound acts as an irreversible inhibitor of MPO. This mode of action provides a sustained suppression of enzyme activity, which can be advantageous for both in vitro and in vivo studies.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below, providing a clear comparison of its potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (μM) | Reference |
| Myeloperoxidase (MPO) | 2.6 | [1] |
| Thyroid Peroxidase (TPO) | 5.3 | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Peritonitis Model
| Dose (mg/kg, p.o.) | MPO Activity Reduction | Animal Model | Reference |
| 5 | Not specified | Zymosan A-induced | [1] |
| 90 | ~50% | Peritonitis (Mouse) | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Route of Administration | Reference |
| T½ | 2.6 | hours | i.v./p.o. | [1] |
| Cₘₐₓ | 502 | nM | p.o. (10 mg/kg) | [1] |
| AUC | 2486 | nM·h | p.o. (10 mg/kg) | [1] |
| F (%) | 61 | % | p.o. (10 mg/kg) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the characterization and application of this compound.
Myeloperoxidase Activity Assay (Patnaik et al., 2020)
This protocol is based on the methods likely employed in the initial characterization of this compound.
Materials:
-
Human myeloperoxidase (MPO)
-
This compound or other test compounds
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Substrate solution: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Hydrogen peroxide (H₂O₂)
-
Stopping solution: 2 M Sulfuric acid (H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of MPO solution in assay buffer.
-
Add 2 µL of this compound solution at various concentrations (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a freshly prepared solution containing TMB and H₂O₂ in assay buffer.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Mouse Peritonitis Model
This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of MPO inhibitors.
Materials:
-
Male C57BL/6 mice
-
Zymosan A
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Peritoneal lavage buffer (e.g., ice-cold PBS)
-
Reagents for MPO activity assay (as described in 3.1)
-
Centrifuge
Procedure:
-
Administer this compound (e.g., 5 or 90 mg/kg) or vehicle to mice via oral gavage.
-
After a predetermined time (e.g., 1 hour), induce peritonitis by intraperitoneal injection of Zymosan A (e.g., 1 mg in saline).
-
At a specified time point post-Zymosan A injection (e.g., 4 hours), euthanize the mice.
-
Perform peritoneal lavage by injecting and then aspirating a known volume of ice-cold lavage buffer into the peritoneal cavity.
-
Centrifuge the lavage fluid to pellet the cells.
-
Lyse the cell pellet to release intracellular MPO.
-
Measure the MPO activity in the cell lysate using the MPO activity assay described in section 3.1.
-
Compare the MPO activity between vehicle-treated and this compound-treated groups to determine the in vivo efficacy.
Signaling Pathways and Experimental Workflows
MPO-derived reactive oxygen species are known to activate several key inflammatory signaling pathways. By inhibiting MPO, this compound is expected to attenuate these downstream signaling events, thereby reducing the inflammatory response.
MPO-Mediated Inflammatory Signaling
The following diagram illustrates the central role of MPO in activating pro-inflammatory signaling cascades.
Caption: MPO-driven activation of inflammatory signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound both in vitro and in vivo.
Caption: A standard workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of myeloperoxidase in health and disease. Its potency, oral bioavailability, and irreversible mechanism of action make it a promising candidate for further investigation as a therapeutic agent for a variety of inflammatory disorders. This technical guide provides a foundational understanding of this compound, which should aid researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of MPO inhibition.
References
Mpo-IN-1: A Technical Guide to a Novel Myeloperoxidase Inhibitor for Neutrophil-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mpo-IN-1, a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in neutrophil-mediated inflammation. This document collates available data on its mechanism of action, quantitative inhibitory properties, and relevant experimental protocols, designed to support further research and development in inflammatory and autoimmune diseases.
Introduction to Myeloperoxidase (MPO) in Neutrophil-Mediated Inflammation
Neutrophils are the first line of defense in the innate immune system, recruited to sites of inflammation to combat pathogens.[1][2] A critical component of their antimicrobial arsenal is the enzyme myeloperoxidase (MPO), which is stored in their azurophilic granules.[3][4] Upon activation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide (H₂O₂) and chloride ions.[4]
While essential for host defense, excessive or dysregulated MPO activity is a significant contributor to tissue damage in a wide range of inflammatory conditions.[3][5] MPO-derived oxidants can lead to protein, lipid, and DNA damage, exacerbating the inflammatory response and contributing to the pathology of diseases such as cardiovascular disease, neurodegenerative disorders, and certain cancers.[6][7] Consequently, the inhibition of MPO presents a promising therapeutic strategy for mitigating the detrimental effects of neutrophil-mediated inflammation.[7]
This compound: An Irreversible Indole-Containing MPO Inhibitor
This compound is a potent, orally active, and irreversible inhibitor of myeloperoxidase.[4][8][9] Its indole-containing structure is central to its inhibitory activity. As an irreversible inhibitor, this compound likely forms a covalent bond with the MPO enzyme, leading to a sustained loss of its catalytic function.[8]
Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of MPO.[8] This prevents the conversion of hydrogen peroxide to hypochlorous acid, thereby reducing the production of damaging reactive oxygen species at sites of inflammation.
Signaling Pathway of MPO-Mediated Inflammation and Inhibition by this compound
Caption: MPO pathway and this compound inhibition.
Quantitative Data for this compound
The inhibitory potency and in vivo efficacy of this compound have been characterized, providing crucial data for its evaluation as a therapeutic candidate.
| Parameter | Value | Species/System | Notes | Reference |
| IC₅₀ (MPO) | 2.6 µM | In vitro | 50% inhibitory concentration against myeloperoxidase. | [8] |
| IC₅₀ (TPO) | 5.3 µM | In vitro | 50% inhibitory concentration against thyroid peroxidase, indicating some cross-reactivity. | [8] |
| In Vivo Efficacy | ~50% reduction in MPO activity | Mouse | Oral administration of 90 mg/kg in a zymosan A-induced peritonitis model. | [8] |
Experimental Protocols
This section details the methodologies for assessing the in vivo efficacy of MPO inhibitors like this compound and for quantifying MPO activity in biological samples.
In Vivo Mouse Peritonitis Model for MPO Inhibition
This protocol is designed to evaluate the in vivo efficacy of MPO inhibitors in an acute model of inflammation.[8]
Experimental Workflow for In Vivo MPO Inhibition Study
References
- 1. This compound | 2471981-21-0 [sigmaaldrich.com]
- 2. Myeloperoxidase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Products | DC Chemicals [dcchemicals.com]
- 5. This compound | C24H21ClN4 | CID 156018629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
The Role of Myeloperoxidase Inhibition in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloperoxidase (MPO) has emerged as a key therapeutic target in cardiovascular disease (CVD). This enzyme, primarily released by activated neutrophils and monocytes, contributes significantly to the pathophysiology of atherosclerosis, myocardial infarction, and heart failure.[1][2] MPO catalyzes the formation of potent reactive oxidants, such as hypochlorous acid, which drive oxidative stress, inflammation, and tissue damage within the cardiovascular system.[3][4][5] Consequently, the inhibition of MPO activity presents a promising strategy for mitigating the progression of CVD. This technical guide provides an in-depth overview of the role of MPO inhibition in preclinical cardiovascular disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While this guide focuses on the general principles and findings related to MPO inhibition, it is important to note that a specific inhibitor designated "Mpo-IN-1" is not prominently documented in the current scientific literature based on extensive searches. The data and protocols presented herein are synthesized from studies on various well-characterized MPO inhibitors.
Data Presentation: Efficacy of MPO Inhibition in Preclinical Models
The following tables summarize quantitative data from key studies investigating the effects of MPO inhibitors in various animal models of cardiovascular disease.
Table 1: Effects of MPO Inhibition on Atherosclerosis
| Animal Model | MPO Inhibitor | Dosage and Administration | Key Quantitative Outcomes | Reference |
| ApoE-/- mice on a Western diet | PF-06282999 | 30 mg/kg/day, oral gavage for 14 weeks | Reduced necrotic core size in aortic root lesions. No significant effect on total lesion area. | [2] |
| ApoE-/- mice with tandem stenosis of the right common carotid artery | AZM198 | Not specified | Attenuated endothelial dysfunction. | [3] |
| LDL receptor knockout mice | Not specified | Not specified | Reduced atherosclerotic lesion size (in bone marrow transplant studies with MPO knockout). | [6] |
Table 2: Effects of MPO Inhibition on Myocardial Infarction and Heart Failure
| Animal Model | MPO Inhibitor / Genetic Model | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Mouse model of myocardial infarction (coronary artery ligation) | MPO knockout mice | N/A | Reduced myocardial infarct size and improved cardiac function. | [7] |
| Mouse model of non-ischemic heart failure | SA12 | Not specified | ~10% improvement in ejection fraction; reduced cardiomegaly, pulmonary edema, and cardiac fibrosis. | [4] |
| Mouse model of myocardial infarction (chronic coronary artery ligation) | MPO knockout mice | N/A | Marked reduction in leukocyte infiltration and left ventricular dilatation; preservation of systolic function. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on MPO inhibition in cardiovascular disease models.
Murine Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for atherosclerosis research.
-
Diet: Mice are typically fed a high-fat "Western" diet (containing ~21% fat and 0.15% cholesterol) for a specified period (e.g., 14 weeks) to induce atherosclerotic plaque formation.[2]
-
Drug Administration: MPO inhibitors are administered, for example, via oral gavage daily at a specified dose (e.g., 30 mg/kg/day of PF-06282999).[2]
-
Atherosclerotic Plaque Analysis:
-
At the end of the study period, mice are euthanized, and the aorta is perfused with saline and then formalin.
-
The aorta is dissected, cleaned of adipose tissue, and stained with Oil Red O to visualize lipid-rich plaques.
-
The aortic root is sectioned and stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies for immunohistochemical analysis of plaque composition (e.g., macrophages, smooth muscle cells).
-
Quantitative analysis of lesion area and necrotic core size is performed using image analysis software.
-
Murine Model of Myocardial Infarction
-
Surgical Procedure:
-
Mice are anesthetized, intubated, and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
-
Drug Administration: MPO inhibitors or vehicle are administered at specified time points before or after the ligation procedure.
-
Assessment of Cardiac Function:
-
Echocardiography is performed at baseline and at various time points post-MI to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.[4]
-
-
Infarct Size Measurement:
-
At the end of the experiment, hearts are excised, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area appears pale.
-
The infarct size is expressed as a percentage of the total left ventricular area.
-
MPO Activity Assay
-
Sample Preparation: Tissue samples (e.g., heart, aorta) are homogenized in a suitable buffer. Plasma or serum can also be used.
-
Assay Principle: MPO activity is commonly measured using a colorimetric or fluorometric assay. One common method involves the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine, 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) in the presence of hydrogen peroxide (H₂O₂).[8][9]
-
Procedure (o-dianisidine method):
-
A reaction mixture is prepared containing a phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.[8]
-
The sample homogenate is added to the reaction mixture.
-
The change in absorbance is measured over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer.[8][10][11]
-
MPO activity is calculated based on the rate of change in absorbance and can be expressed in units per milligram of protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathophysiological role of MPO in cardiovascular disease and the point of intervention for MPO inhibitors.
Caption: Experimental workflow for evaluating MPO inhibitors in a murine model of atherosclerosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
Mpo-IN-1: A Technical Guide to its Effects on Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, predominantly found in the azurophilic granules of neutrophils. Upon activation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), from hydrogen peroxide (H₂O₂) and chloride ions. While essential for host defense against pathogens, dysregulated MPO activity and the subsequent overproduction of ROS are implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers. Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy to mitigate ROS-mediated tissue damage.
This technical guide provides an in-depth overview of Mpo-IN-1, an irreversible inhibitor of myeloperoxidase, and its effects on reactive oxygen species production. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of inflammation and oxidative stress.
This compound: An Irreversible Myeloperoxidase Inhibitor
This compound is an indole-containing compound that acts as a potent, orally active, and irreversible inhibitor of myeloperoxidase.[1] Its mechanism of action involves the irreversible inactivation of the MPO enzyme, thereby preventing the generation of hypochlorous acid and other reactive oxidants.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ for MPO Inhibition | 2.6 µM | Plasma MPO assay | [1] |
| IC₅₀ for MPO Inhibition | 0.12 µM | Fluorescent MPO peroxidation assay | [2] |
| IC₅₀ for TPO Inhibition | 5.3 µM | Thyroid Peroxidase (TPO) assay | [1] |
| In Vivo MPO Inhibition | ~50% reduction | 90 mg/kg, p.o. in a mouse peritonitis model | [1] |
Signaling Pathways Modulated by this compound
The inhibition of MPO by this compound is expected to have significant downstream effects on cellular signaling pathways that are activated or modulated by MPO-derived ROS. While direct studies on the signaling effects of this compound are limited, the known roles of MPO and its products allow for the construction of a putative signaling cascade.
MPO-derived ROS, particularly HOCl, are known to activate pro-inflammatory signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-regulated Kinase (ERK) pathways, as well as the transcription factor Nuclear Factor-kappa B (NF-κB).[1][3] Activation of these pathways leads to the transcription of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response. By inhibiting MPO, this compound is anticipated to suppress the activation of these key signaling cascades.
Caption: this compound inhibits MPO, blocking ROS production and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on MPO activity and ROS production. These protocols are general and can be adapted for specific cell types and experimental conditions.
In Vitro MPO Inhibition Assay (Amplex Red Method)
This assay measures the peroxidase activity of MPO. This compound's ability to inhibit this activity can be quantified to determine its IC₅₀ value.
Materials:
-
Purified human MPO
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 530/590 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions to triplicate wells. Include wells with vehicle control (DMSO) and a no-MPO control.
-
Add 25 µL of a solution containing purified MPO to each well (except the no-MPO control).
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, and H₂O₂ in assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Measure the fluorescence intensity at Ex/Em = 530/590 nm.
-
Calculate the percentage of MPO inhibition for each this compound concentration and determine the IC₅₀ value using appropriate software.
Caption: Workflow for MPO inhibition assay.
Cellular ROS Production Assay (DCFH-DA Method)
This assay measures intracellular ROS levels in cells treated with this compound. It is useful for assessing the functional consequence of MPO inhibition on cellular oxidative stress.
Materials:
-
Cell line of interest (e.g., human neutrophils, HL-60 cells)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) or zymosan)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black microplate or flow cytometer
-
Fluorescence microplate reader or flow cytometer (Ex/Em = 485/535 nm)
Procedure:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Wash the cells with PBS and then load them with DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Stimulate the cells with a ROS-inducing agent (e.g., PMA) for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.
-
Quantify the change in fluorescence as an indicator of intracellular ROS production and determine the effect of this compound.
Caption: Workflow for cellular ROS production assay.
Conclusion
This compound is a valuable research tool for investigating the role of myeloperoxidase in health and disease. Its potent and irreversible inhibitory activity against MPO makes it a suitable candidate for studying the downstream consequences of reduced ROS production in various cellular and in vivo models. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of MPO inhibition. Further research into the specific downstream signaling effects of this compound will be crucial for a more complete understanding of its mechanism of action and for advancing the development of MPO-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mpo-IN-1 In Vitro Assay
These application notes provide detailed protocols for the in vitro characterization of Mpo-IN-1, a potent and irreversible inhibitor of myeloperoxidase (MPO). The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of MPO inhibition.
Myeloperoxidase is a peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes.[1][2][3] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), to combat pathogens.[1][2][3] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, making it a key therapeutic target.[1][3] this compound is an indole-containing compound that acts as a potent, orally active, and irreversible inhibitor of MPO.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Assay Conditions |
| Myeloperoxidase (MPO) | 2.6 µM | Cell-free enzymatic assay |
| Thyroid Peroxidase (TPO) | 5.3 µM | Cell-free enzymatic assay |
Note: Data sourced from MedChemExpress.[4]
Signaling Pathway
The following diagram illustrates the catalytic cycle of Myeloperoxidase and the inhibitory action of this compound. MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into the potent oxidant hypochlorous acid (HOCl).[1][2] this compound irreversibly binds to MPO, thereby blocking this activity.
Myeloperoxidase catalytic cycle and its inhibition by this compound.
Experimental Protocols
MPO Peroxidation Activity Assay for IC50 Determination of this compound
This protocol describes a fluorescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound on MPO's peroxidation activity. The assay measures the MPO-catalyzed oxidation of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Human Myeloperoxidase (MPO), recombinant
-
This compound
-
MPO Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
MPO Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Hydrogen Peroxide (H₂O₂)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in MPO Assay Buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute human MPO enzyme in MPO Assay Buffer to the desired working concentration (e.g., 250 ng/mL).[5]
-
Prepare a working solution of the MPO Peroxidation Substrate in MPO Assay Buffer.
-
Prepare a working solution of H₂O₂ in MPO Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 10 µL of the this compound dilutions or vehicle control (MPO Assay Buffer with the same percentage of DMSO).
-
Add 50 µL of the diluted MPO enzyme solution to each well.
-
Include control wells:
-
100% Initial Activity: 10 µL of MPO Assay Buffer + 50 µL of MPO enzyme.
-
Background: 60 µL of MPO Assay Buffer (no enzyme).
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of a freshly prepared Reaction Mix containing the MPO Peroxidation Substrate and H₂O₂ to each well.[6]
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 5-20 minutes at 37°C.[6][7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background reaction rate from all other measurements.
-
Normalize the data by setting the 100% initial activity control as 100% and the no-enzyme control as 0%.
-
Plot the percentage of MPO activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of Mpo-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are potent antimicrobial agents.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders due to its role in oxidative stress and tissue damage.[1][2]
Mpo-IN-1 is a potent and irreversible indole-based inhibitor of myeloperoxidase.[3] It presents a valuable tool for studying the physiological and pathological roles of MPO in cellular and animal models. These application notes provide detailed protocols for the use of this compound in cell culture, including inhibitor preparation, determination of optimal concentrations, and assessment of its effects on cellular functions.
Product Information: this compound
| Property | Value | Reference |
| Target | Myeloperoxidase (MPO) | [3] |
| IC₅₀ | 2.6 µM (for MPO) | [3] |
| Secondary Target | Thyroid Peroxidase (TPO) | [3] |
| IC₅₀ | 5.3 µM (for TPO) | [3] |
| Type of Inhibition | Irreversible | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [3] |
Signaling Pathway of Myeloperoxidase
MPO is a key enzyme in the generation of neutrophil extracellular traps (NETs) and the production of hypochlorous acid, a potent oxidizing agent. The pathway below illustrates the central role of MPO in the inflammatory response of neutrophils.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.231 mg of this compound (MW: 231.25 g/mol ) in 1 mL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Determination of Optimal this compound Concentration (Dose-Response Curve)
Objective: To determine the effective concentration range of this compound for inhibiting MPO activity in your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., human neutrophils, HL-60 cells differentiated into neutrophil-like cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus to induce MPO release/activity
-
MPO activity assay kit (colorimetric or fluorometric)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Pre-treatment: Pre-incubate the cells with the different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Induce MPO activity by adding a stimulus such as PMA (e.g., 100 nM) to the wells.
-
MPO Activity Assay: After an appropriate incubation time with the stimulus, measure MPO activity according to the manufacturer's protocol of your chosen assay kit. This typically involves lysing the cells and measuring the peroxidase activity in the lysate.
-
Data Analysis: Plot the MPO activity against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value in your cellular system.
Assessing the Cellular Effects of this compound
Objective: To investigate the downstream cellular consequences of MPO inhibition by this compound.
Experimental Workflow:
A. Measurement of Reactive Oxygen Species (ROS) Production
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound at the desired concentration for 1-2 hours.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA-AM) according to the manufacturer's instructions.
-
Stimulate the cells with an appropriate agonist (e.g., PMA).
-
Measure the fluorescence intensity over time using a microplate reader. A decrease in fluorescence in this compound treated cells compared to the vehicle control indicates reduced ROS production.
B. Assessment of Neutrophil Extracellular Trap (NET) Formation (NETosis)
Protocol:
-
Seed neutrophils on a poly-L-lysine coated plate.
-
Pre-treat with this compound.
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells.
-
Stimulate with a NET-inducing agent (e.g., PMA or ionomycin).
-
Monitor the increase in fluorescence over time, which corresponds to the release of DNA during NETosis. Inhibition of MPO by this compound is expected to reduce NET formation.[5]
C. Cytokine and Chemokine Profiling
Protocol:
-
Culture cells (e.g., macrophages or co-cultures) in the presence or absence of this compound.
-
Stimulate with an inflammatory agent (e.g., LPS).
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or a multiplex bead-based assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of MPO activity | - Inhibitor concentration is too low.- Incubation time is too short.- this compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the pre-incubation time.- Use a fresh aliquot of this compound stock solution. |
| Cell toxicity observed | - this compound concentration is too high.- High concentration of DMSO vehicle. | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH).- Ensure the final DMSO concentration is below 0.5% (v/v) in the cell culture medium. |
| High variability between replicates | - Uneven cell seeding.- Inconsistent pipetting. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of myeloperoxidase in various cellular processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in their cell culture-based studies. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. By carefully designing and executing these experiments, the intricate roles of MPO in health and disease can be further elucidated, potentially leading to the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mpo-IN-1 in Neutrophil Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a critical enzyme in neutrophils, playing a central role in both host defense and the pathophysiology of various inflammatory diseases. Upon activation, neutrophils release MPO, which catalyzes the formation of highly reactive oxidants, including hypochlorous acid (HOCl). While essential for killing pathogens, excessive MPO activity contributes to tissue damage in inflammatory conditions. Mpo-IN-1 is a potent and specific inhibitor of myeloperoxidase, designed for in vitro studies of neutrophil function. These application notes provide detailed protocols for utilizing this compound to investigate its effects on key neutrophil functions, including Neutrophil Extracellular Trap (NET) formation, degranulation, and the production of reactive oxygen species (ROS).
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of myeloperoxidase. It binds to the active site of the MPO enzyme, preventing the conversion of hydrogen peroxide (H₂O₂) to hypochlorous acid (HOCl). This inhibition allows for the study of MPO's role in various neutrophil-mediated physiological and pathological processes.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various neutrophil functions. This data is illustrative and based on typical results obtained with potent MPO inhibitors. Researchers should generate their own dose-response curves for their specific experimental conditions.
Table 1: Effect of this compound on PMA-induced NETosis
| This compound Concentration (µM) | Inhibition of NETosis (%) |
| 0 (Vehicle Control) | 0 |
| 0.1 | 15 ± 4 |
| 1 | 45 ± 7 |
| 10 | 85 ± 5 |
| IC₅₀ | ~1.5 µM |
Table 2: Effect of this compound on fMLP-induced Degranulation (MPO Release)
| This compound Concentration (µM) | Inhibition of MPO Release (%) |
| 0 (Vehicle Control) | 0 |
| 0.1 | 12 ± 3 |
| 1 | 52 ± 6 |
| 10 | 92 ± 4 |
| IC₅₀ | ~0.9 µM |
Table 3: Effect of this compound on PMA-induced Reactive Oxygen Species (ROS) Production
| This compound Concentration (µM) | Inhibition of ROS Production (%) |
| 0 (Vehicle Control) | 0 |
| 0.1 | 20 ± 5 |
| 1 | 65 ± 8 |
| 10 | 95 ± 3 |
| IC₅₀ | ~0.5 µM |
Experimental Protocols
Neutrophil Isolation from Human Blood
Materials:
-
Anticoagulated (ACD or EDTA) whole human blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil/RBC pellet.
-
Resuspend the pellet in PBS and add RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 200 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the purified neutrophils in RPMI 1640 supplemented with 2% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
NETosis Assay
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
SYTOX™ Green nucleic acid stain
-
Hoechst 33342
-
Poly-L-lysine coated glass coverslips or 96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed neutrophils (2 x 10⁵ cells/well) onto poly-L-lysine coated surfaces and allow them to adhere for 30 minutes at 37°C.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Induce NETosis by adding PMA (final concentration 25-100 nM).
-
Incubate for 3-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
To quantify NETs, add SYTOX™ Green (final concentration 5 µM) to each well.
-
Measure fluorescence using a plate reader (excitation/emission ~485/520 nm).
-
For visualization, fix the cells with 4% paraformaldehyde, and stain with SYTOX™ Green and Hoechst 33342.
-
Capture images using a fluorescence microscope and quantify the area of NETs using image analysis software.
Degranulation Assay (MPO Release)
Materials:
-
Isolated human neutrophils
-
This compound
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
MPO activity assay kit (e.g., using TMB or o-dianisidine as a substrate)
Protocol:
-
Resuspend neutrophils in Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Pre-incubate neutrophils (1 x 10⁶ cells/mL) with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C.
-
Add various concentrations of this compound (or vehicle control) and incubate for another 15 minutes.
-
Stimulate degranulation by adding fMLP (final concentration 1 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Pellet the neutrophils by centrifugation at 400 x g for 5 minutes.
-
Collect the supernatant and measure MPO activity using a commercially available kit according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Production Assay
Materials:
-
Isolated human neutrophils
-
This compound
-
PMA
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Amplex™ Red
-
Horseradish peroxidase (HRP) for Amplex Red assay
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Load neutrophils (1 x 10⁶ cells/mL) with DCFH-DA (5 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Resuspend the cells in HBSS.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15 minutes.
-
Transfer the cell suspension to a 96-well plate.
-
Stimulate ROS production by adding PMA (final concentration 25-100 nM).
-
Immediately measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 60 minutes) using a plate reader (excitation/emission ~485/530 nm).
-
Alternatively, for extracellular H₂O₂ measurement, use the Amplex™ Red assay according to the manufacturer's protocol.
Visualizations
MPO Signaling Pathway in Neutrophils
Caption: MPO signaling pathway in neutrophil activation and function.
Experimental Workflow for this compound Inhibition Assay
Caption: General experimental workflow for assessing neutrophil function.
Measuring Myeloperoxidase (MPO) Activity with MPO-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3] While this process is a critical component of the innate immune system's defense against pathogens, excessive and prolonged MPO activity can lead to oxidative damage to host tissues, contributing to the pathogenesis of various inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.
MPO-IN-1 is a potent, orally active, and irreversible indole-containing inhibitor of myeloperoxidase.[4] Its specificity and potency make it a valuable tool for studying the role of MPO in biological systems and for the development of novel therapeutic agents targeting MPO-mediated inflammation. These application notes provide detailed protocols for measuring MPO activity and its inhibition by this compound in various biological samples.
This compound: Quantitative Data
The inhibitory potency of this compound has been determined in different assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Inhibitor | Assay Type | IC50 Value | Reference |
| This compound | Plasma MPO Assay | 2.6 µM | [4] |
| This compound | Fluorescent MPO Peroxidation Assay | 0.12 µM | [5] |
| This compound | Thyroid Peroxidase (TPO) Assay | 5.3 µM | [4] |
MPO Signaling Pathway
MPO is a key effector enzyme in the inflammatory cascade. Its activation is intricately linked to neutrophil recruitment and activation, leading to the production of potent oxidizing agents.
Caption: Myeloperoxidase (MPO) signaling pathway.
Experimental Protocols
Preparation of Biological Samples
a) Tissue Homogenates:
-
Perfuse tissues with ice-cold phosphate-buffered saline (PBS) to remove contaminating blood.
-
Excise the tissue of interest and weigh it.
-
Homogenize the tissue in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB). Use a dounce homogenizer or a bead mill for efficient lysis.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the MPO extract and store it at -80°C until use.
b) Cell Lysates (Neutrophils):
-
Isolate neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the isolated neutrophils with PBS.
-
Resuspend the cell pellet in lysis buffer (as described for tissues).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and store it at -80°C.
MPO Peroxidation Activity Assay (Fluorometric)
This assay measures the peroxidase activity of MPO using a fluorogenic substrate.
Materials:
-
MPO Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
MPO Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Hydrogen Peroxide (H₂O₂)
-
This compound (dissolved in DMSO)
-
Purified MPO standard
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~570/~585 nm)
Protocol:
-
Prepare a standard curve using purified MPO.
-
In a 96-well plate, add 50 µL of sample (tissue homogenate or cell lysate) or MPO standard to each well.
-
To test the inhibitory effect of this compound, pre-incubate the sample/standard with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at room temperature.
-
Prepare a reaction mixture containing MPO Assay Buffer, ADHP, and H₂O₂.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C.
-
The MPO activity is proportional to the rate of increase in fluorescence. Calculate the activity from the linear range of the kinetic curve.
-
Determine the IC50 value of this compound by plotting the percentage of MPO inhibition against the logarithm of the this compound concentration.
MPO Chlorination Activity Assay (Colorimetric)
This assay specifically measures the chlorination activity of MPO, which is its unique physiological function.
Materials:
-
MPO Chlorination Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 140 mM NaCl and 10 mM L-taurine)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Hydrogen Peroxide (H₂O₂)
-
This compound (dissolved in DMSO)
-
Purified MPO standard
-
96-well clear microplate
-
Microplate reader (absorbance at 650 nm)
Protocol:
-
Prepare a standard curve using purified MPO.
-
In a 96-well plate, add 50 µL of sample or MPO standard to each well.
-
Pre-incubate with this compound as described in the peroxidation assay.
-
Add 50 µL of MPO Chlorination Assay Buffer to each well.
-
Add 50 µL of a solution containing TMB and H₂O₂ to initiate the reaction.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 450 nm.
-
Calculate the MPO chlorination activity and the IC50 of this compound.
Experimental Workflow for MPO Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory effect of this compound on MPO activity.
Caption: Workflow for MPO inhibition assay.
References
- 1. genecards.org [genecards.org]
- 2. Surmodics - A185 - Myeloperoxidase (MPO; non recombinant) [shop.surmodics.com]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound M648657 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Mpo-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][3] This potent oxidant plays a crucial role in the innate immune system's defense against pathogens.[3] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative diseases, by causing oxidative damage to host tissues.[4][5] Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[5][6]
Mpo-IN-1 is an irreversible, indole-containing inhibitor of myeloperoxidase.[7] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting MPO activity in a cellular context.
Data Presentation: Efficacy of this compound
The following table summarizes the available quantitative data on the efficacy of this compound.
| Assay Type | System | Parameter | Value | Reference |
| Fluorescent MPO Peroxidation Assay | Cell-free | IC₅₀ | 0.12 µM | [8] |
| Plasma MPO Assay | In Plasma | IC₅₀ | 2.6 µM | [7][8] |
| In vivo Mouse Peritonitis Model | Animal Model | % MPO Inhibition | ~50% at 90 mg/kg (p.o.) | [7][8] |
Signaling Pathways and Experimental Workflow
MPO-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the central role of MPO in the neutrophil inflammatory response. Upon stimulation by pathogens or inflammatory mediators, neutrophils are activated, leading to the assembly of the NADPH oxidase complex and the production of superoxide, which is converted to hydrogen peroxide. MPO, released from azurophilic granules, utilizes this H₂O₂ to generate HOCl, a potent oxidizing agent that contributes to both pathogen killing and tissue damage. This compound directly inhibits MPO, thereby blocking the production of HOCl and mitigating downstream inflammatory effects.
Caption: MPO-Mediated Inflammatory Signaling Pathway in Neutrophils.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the general workflow for assessing the efficacy of this compound in a cell-based MPO activity assay.
Caption: General workflow for this compound cell-based efficacy assay.
Experimental Protocols
Protocol 1: MPO Peroxidation Activity Assay in HL-60 Cells
This protocol describes a fluorometric assay to measure the peroxidation activity of MPO in human promyelocytic leukemia (HL-60) cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
MPO Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Hydrogen Peroxide (H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Cell Culture and Plating:
-
Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 1 x 10⁶ cells/well in a 96-well plate in 100 µL of culture medium.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (a known MPO inhibitor).
-
-
Stimulation of MPO Release:
-
Prepare a working solution of PMA in culture medium.
-
Add PMA to each well to a final concentration of 100 ng/mL to stimulate MPO release.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Sample Preparation (Cell Lysate):
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Lyse the cell pellet by adding 100 µL of MPO Assay Buffer and freeze-thawing the plate three times.
-
Centrifuge the plate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well black, clear-bottom plate.
-
-
MPO Activity Measurement:
-
Prepare a reaction mix containing MPO Assay Buffer, MPO Peroxidation Substrate (e.g., 20 µM final concentration), and H₂O₂ (e.g., 10 µM final concentration).
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of increase in fluorescence for each well.
-
Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: MPO Chlorination Activity Assay in Isolated Human Neutrophils
This protocol describes a colorimetric assay to measure the chlorination activity of MPO released from primary human neutrophils.
Materials:
-
Human whole blood from healthy donors
-
Dextran T500
-
Ficoll-Paque
-
Red Blood Cell Lysis Buffer
-
HBSS (Hank's Balanced Salt Solution)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Taurine
-
Hydrogen Peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well clear microplate
-
Absorbance microplate reader (450 nm)
Procedure:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating red blood cells with Red Blood Cell Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
-
Treatment with this compound:
-
Aliquot 100 µL of the neutrophil suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Stimulation of MPO Release:
-
Add PMA to each well to a final concentration of 100 ng/mL.
-
Incubate for 30 minutes at 37°C.
-
-
MPO Chlorination Activity Assay:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new 96-well clear plate.
-
Prepare a reaction buffer containing taurine (e.g., 5 mM) and H₂O₂ (e.g., 100 µM) in an appropriate buffer (e.g., phosphate buffer, pH 6.5).
-
Add 50 µL of the reaction buffer to each well containing the supernatant.
-
Incubate for 15 minutes at room temperature.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 5-10 minutes at room temperature, or until a blue color develops.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no cells) from all readings.
-
Calculate the percentage of MPO inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and performing a non-linear regression analysis.
-
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound M648657 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
Application Notes and Protocols for Mpo-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpo-IN-1 is a potent, orally active, and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in the innate immune system. MPO is predominantly found in the azurophilic granules of neutrophils and is released during inflammation. It catalyzes the production of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While crucial for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. This compound serves as a valuable tool for studying the role of MPO in these disease processes.
Mechanism of Action
This compound specifically targets and irreversibly inhibits the enzymatic activity of MPO. By doing so, it prevents the formation of hypochlorous acid and other reactive oxidants generated by MPO. This inhibitory action allows for the investigation of the downstream effects of MPO activity in various biological systems.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₄H₂₁ClN₄ |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 2471981-21-0 |
| Appearance | Solid |
| Solubility | DMSO: 200 mg/mL (498.88 mM) |
| IC₅₀ | MPO: 2.6 µM, Thyroid Peroxidase (TPO): 5.3 µM[1] |
| Storage Temperature | Powder: -20°C; Stock Solution: see protocol |
Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Protocol:
-
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood to avoid inhalation of the powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
To ensure complete dissolution, it is recommended to warm the solution to 37°C and use an ultrasonic bath for a short period. Some protocols suggest heating up to 60°C to aid solubility.[1]
-
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Stock Solution Concentration Examples:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.4944 mL | 12.472 mL |
| 5 mM | 0.4989 mL | 2.4944 mL |
| 10 mM | 0.2494 mL | 1.2472 mL |
Note: The volumes are calculated based on a molecular weight of 400.9 g/mol . Always refer to the batch-specific molecular weight provided on the product's certificate of analysis.
Experimental Protocols
In Vitro MPO Activity Assay:
This protocol provides a general guideline for measuring MPO activity in cell lysates or tissue homogenates and assessing the inhibitory effect of this compound.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution
-
MPO assay buffer (e.g., phosphate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
MPO substrate (e.g., o-dianisidine dihydrochloride, TMB, or ADHP)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Cell Lysates: Culture and treat cells as required. Lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Perfuse tissues with PBS to remove blood. Homogenize the tissue in an appropriate buffer (e.g., a buffer containing 0.5% HTAB to solubilize MPO).[2] Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a defined amount of protein from your cell lysate or tissue homogenate to each well.
-
To test the effect of this compound, pre-incubate the samples with varying concentrations of the inhibitor (e.g., ranging from nanomolar to micromolar, bracketing the IC₅₀ of 2.6 µM) for a specified time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a solution containing the MPO substrate and H₂O₂.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 460 nm for o-dianisidine).[3]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance/fluorescence per minute).
-
Determine the percent inhibition of MPO activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Note on In Vivo Studies:
Off-Target Effects:
Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any inhibitor, it is advisable to perform counter-screening or use complementary approaches to confirm that the observed biological effects are due to the inhibition of MPO.
Visualizations
Caption: MPO signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
Mpo-IN-1 Technical Support Center: Troubleshooting Aqueous Buffer Solubility Issues
Welcome to the technical support center for Mpo-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers during their experiments. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the successful use of this potent and irreversible myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, reaching up to 200 mg/mL with the assistance of ultrasonication and warming to 60°C. For standard laboratory use, preparing a stock solution in the range of 10-50 mM in pure, fresh DMSO is common practice. It is crucial to use anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound[1].
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. The high concentration of the compound in the DMSO stock is rapidly exposed to an aqueous environment where its solubility is significantly lower, leading to the formation of a solid precipitate.
To prevent this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes help keep the compound in solution.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like DMSO can be maintained in the final aqueous solution. However, it is critical to keep the final DMSO concentration low (typically below 1%, and ideally below 0.1%) to avoid off-target effects in biological assays[2][3].
-
Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to promote rapid mixing and dispersion.
-
Consider excipients: For certain applications, non-ionic detergents (e.g., Tween-80, Triton X-100) or other solubilizing agents might be compatible with your assay and can help maintain the solubility of this compound.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The maximum tolerated concentration of DMSO in cell-based assays is highly dependent on the cell line and the duration of the experiment. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity[4]. However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%[2][3]. It is always best practice to include a vehicle control (the same concentration of DMSO used for the test compound) in your experiments to account for any potential effects of the solvent.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation out of solution, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the known solubility and formulation data for this compound. Please note the lack of specific quantitative data for its solubility in common aqueous buffers like PBS or Tris-HCl.
| Solvent/Formulation | Solubility/Concentration | Notes | Reference |
| DMSO | Up to 200 mg/mL (498.88 mM) | Requires ultrasonication and warming to 60°C. | |
| In vivo Formulation | Working solution of ≥ 5 mg/mL (12.47 mM) | Prepared from a 50 mg/mL DMSO stock. The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This is not recommended for in vitro assays due to high concentrations of organic solvents and detergents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.91 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not readily dissolve, you may warm the solution to 37-60°C and/or use an ultrasonic bath for short periods until a clear solution is obtained.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to room temperature or 37°C
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and the maximum allowable concentration of DMSO for your experiment.
-
Calculate the volume of the 10 mM this compound DMSO stock solution needed.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the center of the vortex. This ensures rapid mixing and minimizes localized high concentrations of the compound that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is not clear, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Signaling Pathway of Myeloperoxidase (MPO)
Caption: MPO signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for preparing this compound aqueous working solutions.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting guide for this compound precipitation in aqueous buffer.
References
Technical Support Center: Investigating Potential Off-Target Effects of Novel Myeloperoxidase (MPO) Inhibitors
Disclaimer: Publicly available information regarding a specific molecule designated "Mpo-IN-1" is limited. The following guide is intended for researchers, scientists, and drug development professionals working with novel myeloperoxidase (MPO) inhibitors. It provides general troubleshooting advice, frequently asked questions, and experimental protocols based on the known characteristics of other MPO inhibitors. "this compound" is used as a placeholder for a hypothetical novel MPO inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of an MPO inhibitor like this compound?
An MPO inhibitor is designed to block the enzymatic activity of Myeloperoxidase (MPO), a heme-containing peroxidase.[1][2] MPO is primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2][3] Its main function is to produce potent antimicrobial oxidants, such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) during the inflammatory response.[1][4][5] By inhibiting MPO, "this compound" is expected to reduce the production of these reactive oxidants, thereby mitigating tissue damage in inflammatory conditions.[1][4]
Q2: What are the potential off-target effects of a novel MPO inhibitor?
While specific off-target effects for "this compound" are unknown, general concerns for MPO inhibitors include:
-
Inhibition of related peroxidases: Due to structural similarities, inhibitors might interact with other peroxidases like thyroid peroxidase (TPO), eosinophil peroxidase (EPO), or lactoperoxidase (LPO).[6] For example, the MPO inhibitor AZD5904 was predicted to have minimal activity on rat thyroid peroxidase.[7]
-
Interaction with other heme-containing proteins: The inhibitor might bind to other proteins that utilize a heme prosthetic group.
-
Broad kinase inhibition: If the inhibitor is not highly specific, it could inhibit various protein kinases, leading to unintended modulation of cellular signaling pathways.[8][9]
-
Effects on immune function: Since MPO is crucial for the innate immune response, its inhibition could potentially increase susceptibility to infections.[10]
-
Unintended antioxidant or pro-oxidant activity: The chemical scaffold of the inhibitor might have intrinsic redox properties separate from its MPO-inhibitory function.
Q3: How can I assess the selectivity of this compound?
Assessing selectivity is crucial. Here are some common approaches:
-
Enzymatic Assays: Test "this compound" against a panel of related peroxidases (TPO, LPO, EPO) to determine its IC50 values for each. A high selectivity index (IC50 for off-target / IC50 for MPO) is desirable. For instance, the dual inhibitor SNT-8370 showed a selectivity index of over 100-fold for MPO and VAP-1 against most other mammalian (per)oxidases.[11]
-
Kinase Profiling: Screen "this compound" against a broad panel of kinases (e.g., 200-400 kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-target kinase interactions.[8][12] Any significant inhibition should be followed up with IC50 determination.
-
Cell-based Assays: Use cell lines that express potential off-target proteins but not MPO to see if "this compound" elicits a biological response.
-
Phenotypic Screening: Observe the effects of "this compound" in various cell-based assays that measure different cellular processes (e.g., apoptosis, cell cycle, cytokine production) to uncover unexpected activities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Toxicity | The inhibitor might be hitting a critical survival kinase or another essential enzyme. | 1. Perform a dose-response curve to determine the toxic concentration. 2. Run a broad kinase selectivity panel to identify potential off-target kinases involved in cell survival pathways.[8][12] 3. Compare the toxic concentration with the MPO inhibitory IC50. A large window between efficacy and toxicity is desired. |
| Inconsistent Results Between In Vitro and In Vivo Experiments | Off-target effects may only manifest in a complex biological system. For example, an off-target effect on a protein highly expressed in a specific cell type in vivo but not in your in vitro model. | 1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) profile of the inhibitor. 2. Investigate potential off-target activity in cell types relevant to the in vivo model. 3. Consider if the inhibitor is affecting other cell types not present in the in vitro assay, such as immune cells. |
| Effects on Cytokine Production Unrelated to MPO Inhibition | The inhibitor may be modulating inflammatory signaling pathways through off-target kinase inhibition (e.g., MAP kinases, NF-κB pathway kinases). | 1. Profile the inhibitor against a panel of kinases known to be involved in inflammatory signaling. 2. Use specific inhibitors for suspected off-target kinases in combination with "this compound" to see if the effect is rescued. |
Data Presentation: Example Selectivity Profile
The following table illustrates how to present selectivity data for a hypothetical MPO inhibitor. Data is based on the profile of known inhibitors for illustrative purposes.
| Target | IC50 (nM) | Selectivity Index (vs. MPO) | Comments |
| Myeloperoxidase (MPO) | 10 | 1 | Primary target |
| Thyroid Peroxidase (TPO) | >10,000 | >1000 | High selectivity against TPO is important for avoiding effects on thyroid hormone synthesis.[6] |
| Eosinophil Peroxidase (EPO) | 1,500 | 150 | Moderate selectivity. |
| Lactoperoxidase (LPO) | >10,000 | >1000 | High selectivity. |
| Kinase X | 500 | 50 | Potential off-target. Further investigation needed if Kinase X is relevant to the biological system under study. |
| Kinase Y | >10,000 | >1000 | No significant inhibition observed at tested concentrations. |
Experimental Protocols
Protocol: Assessing Kinase Selectivity Profile
This protocol describes a general workflow for screening a compound against a large panel of kinases.
-
Compound Preparation:
-
Dissolve "this compound" in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions in DMSO as required by the screening service.
-
-
Assay Format:
-
Initial Screening (Single Concentration):
-
Screen "this compound" at a concentration of 1 µM against a panel of 200-400 kinases.
-
The ATP concentration in the assay should be at or near the Km for each kinase to provide a physiological measure of competition.[12]
-
Results are typically reported as percent inhibition relative to a vehicle control (DMSO).
-
-
Follow-up (IC50 Determination):
-
For any kinase showing significant inhibition (e.g., >50%) in the initial screen, perform a dose-response experiment to determine the IC50 value.
-
This typically involves a 10-point dose-response curve.
-
-
Data Analysis:
-
Calculate the selectivity score to quantify the degree of selectivity.
-
Map the inhibited kinases onto the human kinome tree to visualize the selectivity profile.
-
Visualizations
MPO Signaling Pathway
Caption: The enzymatic action of Myeloperoxidase (MPO) and the inhibitory role of this compound.
Experimental Workflow for Off-Target Assessment
Caption: A workflow for systematically identifying potential off-target effects of a novel MPO inhibitor.
Troubleshooting Logic for Unexpected Cellular Effects
Caption: A decision tree for troubleshooting the origin of unexpected cellular effects.
References
- 1. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. papaininhibitor.com [papaininhibitor.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mpo-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the myeloperoxidase inhibitor, Mpo-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme primarily found in neutrophils and monocytes.[2][3] It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂,) and chloride ions (Cl⁻).[3][4] However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases.[2][4] this compound works by irreversibly binding to MPO, thus inhibiting its enzymatic activity.
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in this compound studies can arise from several factors:
-
Compound Handling: Improper dissolution or storage of this compound can lead to inconsistent concentrations.
-
Assay-Specific Conditions: Different MPO activity assays (e.g., chlorination vs. peroxidation) have distinct sensitivities and can be affected by interfering substances in biological samples.[5]
-
Sample Preparation: Inconsistent sample collection and processing, such as contamination with red blood cells or incomplete cell lysis, can affect MPO activity measurements.[6][7]
-
Biological Variability: Differences in MPO expression and activity between individuals, cell types, or animal models can contribute to varied results.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in DMSO to the desired concentration. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of MPO Activity in In Vitro Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper this compound Dissolution | Ensure this compound is fully dissolved in DMSO. Gentle warming and vortexing may be necessary. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Incorrect Assay Conditions | Verify the pH and buffer composition of your assay. MPO activity is pH-dependent. Ensure the substrate concentrations (e.g., H₂O₂) are optimal and not limiting. |
| Presence of Interfering Substances | Biological samples may contain substances that interfere with the assay. Consider using an MPO-specific antibody capture assay to isolate MPO before measuring its activity.[5] For serum or plasma samples, be aware that other peroxidases can contribute to the signal. Including a control with a different MPO inhibitor can help differentiate MPO-specific activity.[8] |
| Degraded this compound | Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
| Inappropriate Assay Type | Assays measuring MPO's chlorination activity are generally more specific than those measuring its peroxidase activity, as other peroxidases in biological samples typically do not produce hypochlorous acid.[6] |
Issue 2: High Variability in Cellular Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity of the inhibitor. |
| Variable this compound Treatment Time | Optimize the incubation time with this compound. As an irreversible inhibitor, sufficient time is needed for it to bind to MPO. A time-course experiment can help determine the optimal duration. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release intracellular MPO. Sonication or the use of appropriate lysis buffers with protease inhibitors is recommended.[7][9] |
| Neutrophil Activation State | If using primary neutrophils, their activation state can significantly impact MPO release and activity. Handle cells gently and consistently to avoid unintentional activation. Consider including a positive control for neutrophil activation (e.g., PMA).[6] |
Issue 3: Unexpected Results or Lack of Efficacy in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Administration Route | This compound is orally active. For in vivo studies in mice, doses ranging from 5 to 90 mg/kg have been used.[1] The optimal dose and administration route (e.g., oral gavage, intraperitoneal injection) may need to be determined empirically for your specific animal model and disease state.[10] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The timing of this compound administration relative to the inflammatory stimulus is critical. Consider the pharmacokinetic profile of this compound to ensure adequate exposure at the target site during the period of MPO activity.[11] |
| Inappropriate Tissue Collection and Processing | To measure MPO activity in tissues, it is crucial to perfuse the animals with saline to remove blood, as red blood cells can interfere with the assay.[6] Homogenize tissues in a suitable buffer containing protease inhibitors.[7] |
| Off-Target Effects | This compound has been shown to have some activity against thyroid peroxidase (TPO).[1] Consider potential off-target effects when interpreting your results. Including appropriate controls is essential. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC₅₀ for MPO | 2.6 µM | [1] |
| IC₅₀ for TPO | 5.3 µM | [1] |
Table 2: In Vivo Administration of this compound in a Mouse Peritonitis Model
| Dose (p.o.) | Effect on MPO Activity | Reference |
| 5 mg/kg | Significant reduction | [1] |
| 90 mg/kg | ~50% reduction | [1] |
Experimental Protocols
Protocol 1: MPO Chlorination Activity Assay
This protocol is adapted from commercially available kits and measures the MPO-specific chlorination activity.[6][9]
-
Sample Preparation:
-
Cell Lysates: Wash 1-5 x 10⁶ cells with PBS and resuspend in 100-200 µL of cold MPO assay buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[9]
-
Tissue Homogenates: Perfuse the tissue with PBS to remove blood. Homogenize the tissue in MPO assay buffer (e.g., 50 mg tissue in 1 mL buffer) and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sample or MPO standard to each well.
-
For inhibitor studies, pre-incubate the sample with this compound at the desired concentrations for an appropriate time at room temperature.
-
Prepare a reaction mixture containing taurine, H₂O₂, and a detection reagent that reacts with the product, taurine chloramine (e.g., TNB, which is consumed, or APF, which becomes fluorescent).[6][9]
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Incubate the plate at 25°C for 30 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., catalase to remove excess H₂O₂).[6]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of taurine chloramine or a fluorescent standard.
-
Calculate the MPO activity in the samples based on the standard curve. One unit of MPO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of taurine chloramine per minute at 25°C.[6]
-
Protocol 2: Cellular MPO Activity Assay in Neutrophils
This protocol measures MPO activity released from stimulated neutrophils.
-
Neutrophil Isolation: Isolate primary neutrophils from whole blood using standard methods such as density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Neutrophil Stimulation:
-
Add a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) (final concentration 50-100 ng/mL) or opsonized zymosan to induce degranulation and MPO release.[6]
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of MPO Activity:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Collect the supernatant containing the released MPO.
-
Measure the MPO activity in the supernatant using the MPO Chlorination Activity Assay described in Protocol 1.
-
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting MPO in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. ichor.bio [ichor.bio]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mpo-IN-1 Dose Optimization in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose optimization of Mpo-IN-1, a novel myeloperoxidase (MPO) inhibitor, in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in neutrophils.[1] MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H2O2) and chloride ions (Cl-).[1] While essential for pathogen destruction, excessive MPO activity can lead to tissue damage in various inflammatory and cardiovascular diseases.[1] this compound works by binding to the MPO enzyme, preventing it from producing damaging reactive oxygen species.[1]
Q2: What are the common animal models used to evaluate this compound efficacy?
A2: Based on studies with similar MPO inhibitors, this compound can be evaluated in a range of animal models for inflammatory and cardiovascular diseases. Common models include:
-
Myocardial Infarction (MI) and Ischemia-Reperfusion Injury: Mouse models of MI are used to assess the inhibitor's ability to reduce cardiac damage and improve heart function.[2][3]
-
Atherosclerosis: Rabbit and mouse models fed a high-fat diet are utilized to investigate the impact of MPO inhibition on plaque formation and stability.[4]
-
Inflammatory Bowel Disease (IBD): Mouse models of colitis, such as the dextran sodium sulfate (DSS)-induced model, are employed to evaluate the anti-inflammatory effects of the inhibitor in the gut.[5]
-
Vasculitis and Glomerulonephritis: Mouse models of immune complex-mediated vasculitis and anti-glomerular basement membrane glomerulonephritis are used to assess the inhibitor's efficacy in these conditions.[6]
-
Acute Lung Injury (ALI): Rat models of lipopolysaccharide (LPS)-induced ALI are used to study the protective effects of MPO inhibition on lung tissue.[1]
Q3: What are the recommended starting doses for this compound in animal models?
A3: The optimal dose of this compound will depend on the specific animal model, disease indication, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. However, based on data from other MPO inhibitors, a range of doses has been shown to be effective. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
Q1: I am not observing a significant therapeutic effect with this compound. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose and Bioavailability: The administered dose may be insufficient to achieve therapeutic concentrations at the target site. Review the pharmacokinetic data of this compound, if available, or consider conducting a pilot PK study. The route of administration and formulation can significantly impact bioavailability. For instance, oral bioavailability can be low for some compounds.[7]
-
Timing of Administration: The therapeutic window for MPO inhibition can be narrow. For acute inflammatory events like myocardial infarction, early administration is often crucial for therapeutic benefit.[3]
-
Target Engagement: Confirm that this compound is inhibiting MPO activity in your model. This can be assessed by measuring MPO activity in plasma or tissue homogenates.[8]
-
Animal Model Specifics: The pathophysiology of the chosen animal model may not be significantly driven by MPO activity.
Q2: I am observing adverse effects in my animals after this compound administration. What should I do?
A2: Adverse effects can be dose-dependent or related to the formulation.
-
Dose Reduction: The most straightforward approach is to reduce the dose.
-
Formulation/Vehicle: The vehicle used for administration (e.g., DMSO, corn oil) could be causing toxicity.[9] Ensure the vehicle is well-tolerated and consider alternative formulations.
-
Route of Administration: If using intraperitoneal (IP) injection, ensure proper technique to avoid injury to abdominal organs.[10] For oral gavage, incorrect placement of the gavage needle can cause esophageal or stomach perforation.[11]
-
Off-target Effects: While this compound is designed to be a selective MPO inhibitor, off-target effects cannot be entirely ruled out.[12] Consider evaluating key organ function markers (e.g., liver and kidney function tests).[9]
Q3: How can I confirm that this compound is inhibiting MPO activity in my in vivo experiment?
A3: Measuring MPO activity is crucial to confirm target engagement.
-
Plasma MPO Activity: Blood samples can be collected at various time points after administration to measure plasma MPO activity.[7]
-
Tissue MPO Activity: At the end of the experiment, tissues of interest can be harvested, and MPO activity can be measured in tissue homogenates.[8] It is possible to separate intracellular and extracellular MPO fractions.[2]
-
Biomarkers: Measurement of downstream biomarkers of MPO activity, such as 3-chlorotyrosine, can also be used to assess in vivo MPO inhibition.[5]
Quantitative Data Summary
The following tables summarize dosing information for various MPO inhibitors in different animal models, which can serve as a reference for designing experiments with this compound.
Table 1: MPO Inhibitor Dosing in Mouse Models
| MPO Inhibitor | Disease Model | Mouse Strain | Dose | Administration Route | Key Findings |
| PF-1355 | Myocardial Infarction | C57BL/6 | 50 mg/kg, twice daily | Oral gavage | Improved ejection fraction and reduced left ventricular remodeling.[3] |
| PF-2999 | Myocardial Infarction | C57BL/6 | 15 mg/kg and 50 mg/kg, twice daily | Oral gavage | Reduced intracellular and extracellular MPO activity.[2] |
| AZD3241 | Colitis | C57BL/6 | 30 mg/kg, daily | Mixed in peanut butter | Ameliorated clinical manifestations of experimental IBD.[5] |
| AZM198 | Obesity/Hypertension | C57BL/6J | Therapeutic levels of 2.1 µM (95% MPO inhibition) | - | Attenuated obesity and liver damage.[13] |
| ABAH | Aortic Atherosclerosis | Rabbit | 13.3 mg/kg/day | - | Increased aortic medial thickness.[4] |
Table 2: MPO Inhibitor Dosing in Rat Models
| MPO Inhibitor | Disease Model | Rat Strain | Dose | Administration Route | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Verdiperstat | Acute Lung Injury | Sprague-Dawley | 120 mg/kg, for 3 days | - | Exerted a protective effect on the LPS-induced ALI model.[1] |
Experimental Protocols
1. Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering this compound via oral gavage.
-
Materials:
-
This compound formulated in a suitable vehicle.
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[11]
-
1 ml syringe.
-
-
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The volume should generally not exceed 10 ml/kg.[14]
-
Restrain the mouse by gently scruffing the back of the neck to immobilize the head.[11]
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the insertion depth.[11]
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.[14]
-
Slowly administer the this compound solution.[14]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress.[11]
-
2. Intraperitoneal (IP) Injection in Rats
This protocol outlines the procedure for IP administration of this compound.
-
Materials:
-
This compound formulated in a sterile vehicle.
-
Appropriately sized needle (e.g., 23-25 gauge for adult rats).[10]
-
Syringe.
-
-
Procedure:
-
Weigh the rat to determine the correct injection volume. The maximum recommended volume is typically 10 ml/kg.[10]
-
Restrain the rat, often with a two-person technique where one person holds the animal and the other performs the injection.[15]
-
Position the rat with its head tilted downwards to allow the abdominal organs to shift forward.[16]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[10]
-
Insert the needle at a 30-45 degree angle.[16]
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.[16]
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor for any adverse reactions.
-
3. Measurement of MPO Activity in Tissue Homogenates
This protocol provides a method for assessing MPO activity in tissues.
-
Materials:
-
Procedure:
-
Perfuse the animal with PBS to remove blood from the tissues.[8]
-
Harvest the tissue of interest and weigh it.
-
Homogenize the tissue on ice in homogenization buffer.[17]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[17]
-
Measure the protein concentration of the supernatant.
-
Perform the MPO activity assay according to the manufacturer's instructions, typically involving the addition of a substrate and H2O2.[17]
-
Measure the change in fluorescence or absorbance over time to determine MPO activity.[17]
-
Normalize the activity to the protein concentration of the sample.
-
Visualizations
Caption: Signaling pathway of MPO-mediated tissue damage and the inhibitory action of this compound.
Caption: General experimental workflow for this compound dose optimization in animal models.
References
- 1. Verdiperstat attenuates acute lung injury by modulating MPO/μ-calpain/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase PET Imaging Tracks Intracellular and Extracellular Treatment Changes in Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of inhibitors of myeloperoxidase on the development of aortic atherosclerosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ahajournals.org [ahajournals.org]
- 13. Pharmacological myeloperoxidase (MPO) inhibition in an obese/hypertensive mouse model attenuates obesity and liver damage, but not cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. research.vt.edu [research.vt.edu]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Myeloperoxidase (MPO) Inhibition Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Myeloperoxidase (MPO) inhibition assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of MPO inhibition assays?
A1: The two most prevalent types of MPO inhibition assays are the chlorination activity assay and the peroxidation activity assay.
-
Chlorination Assay: This is considered more specific to MPO. It measures the production of hypochlorous acid (HOCl) from the MPO-catalyzed reaction of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). A common method is the taurine chlorination assay, where HOCl reacts with taurine to form a stable taurine chloramine, which is then quantified.[1][2][3]
-
Peroxidation Assay: This assay measures the classic peroxidase activity of MPO, where it oxidizes a substrate in the presence of H₂O₂. Common substrates include 3,3′,5,5′-tetramethylbenzidine (TMB) and Amplex® Red (ADHP).[4][5] It's important to note that other peroxidases can contribute to the signal in this assay, potentially leading to non-specific results.[4][6]
Q2: My test compound is colored or fluorescent. How might this interfere with the assay?
A2: Colored or fluorescent compounds can significantly interfere with absorbance-based or fluorescence-based MPO assays, respectively.[7][8][9][10]
-
Colored Compounds: These can interfere with colorimetric assays by directly absorbing light at the detection wavelength, leading to artificially high or low readings.
-
Fluorescent Compounds: These can emit light at the same wavelength as the assay's fluorescent probe, causing high background and masking the true signal.[7]
To mitigate these issues, it is crucial to run appropriate controls, including testing the compound alone in the assay buffer without the enzyme or substrate. If interference is observed, consider using an assay with a different detection method (e.g., a far-red fluorescent probe to avoid autofluorescence) or a different type of assay altogether.[9]
Q3: What is the importance of testing for both chlorination and peroxidation inhibition?
A3: Testing for both activities is crucial for characterizing the mechanism of your inhibitor. Some compounds may specifically inhibit one cycle over the other. For instance, a compound might act as a scavenger for hypochlorous acid, thus appearing as an inhibitor in the chlorination assay but not affecting the peroxidation cycle. Conversely, some reversible inhibitors may divert MPO from the chlorination cycle to the peroxidation cycle.[11]
Q4: How should I prepare my samples for an MPO activity assay?
A4: Proper sample preparation is critical for accurate results.
-
Tissue Homogenates: Perfuse tissues with a phosphate buffer to remove blood before homogenization to eliminate MPO from red blood cells. Homogenize the tissue in an appropriate buffer, often containing a detergent like HTAB, and then centrifuge to collect the supernatant.[6][12][13]
-
Cell Lysates: Collect cells by centrifugation, wash with PBS, and then lyse them in an assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[6][12] It's recommended to add protease inhibitors to the lysis buffer to preserve MPO activity.[6]
-
Serum and Plasma: Serum samples can often be used directly or diluted in the assay buffer.[14][15] For plasma, it is recommended to prepare platelet-poor plasma to avoid interference.[16]
For all sample types, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[14][15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MPO inhibition assays in a question-and-answer format.
Problem: High Background Signal
Q: My negative control wells (no enzyme or no inhibitor) show a high signal. What could be the cause?
A: High background can stem from several sources. Here's a systematic approach to troubleshooting:
-
Reagent Contamination:
-
Check Buffers and Water: Ensure that the water and buffers used are free of microbial or chemical contamination.
-
Substrate Instability: Some substrates, particularly fluorescent ones, can degrade over time, leading to increased background. Prepare fresh substrate solutions for each experiment.[11]
-
-
Compound Interference:
-
Autofluorescence/Color: Your test compound may be inherently fluorescent or colored. Run a control with just the compound and assay buffer to check for this.[7][9]
-
Light Scattering: Precipitated compounds can scatter light, leading to artificially high readings in fluorescence assays.[7] Check the solubility of your compound in the assay buffer.
-
-
Assay Plate Issues:
-
Insufficient Washing (for ELISA-based assays):
-
Endogenous Enzyme Activity:
-
In some sample types, there may be endogenous peroxidase activity that is not MPO-related.[19] To confirm this, you can use a specific MPO inhibitor as a control.
-
Problem: No or Weak Signal
Q: I am not seeing any activity in my positive control, or the signal is very weak. What should I check?
A: A lack of signal usually points to an issue with one of the key reaction components or the experimental conditions.
-
Enzyme Inactivity:
-
Improper Storage: MPO is sensitive to storage conditions. Ensure it has been stored at the correct temperature (typically -20°C or -80°C) and that repeated freeze-thaw cycles have been avoided.[14]
-
Enzyme Degradation: The enzyme may have lost activity. If possible, test a new aliquot or a new lot of the enzyme.
-
-
Incorrect Reagent Preparation or Addition:
-
Substrate/Cofactor Omission: Double-check that all necessary reagents, including H₂O₂ and the substrate, were added to the reaction mixture.
-
Incorrect Concentrations: Verify the concentrations of all stock solutions and the final concentrations in the assay wells.
-
Reagent Instability: H₂O₂ solutions can be unstable. Prepare fresh dilutions before each experiment.
-
-
Suboptimal Assay Conditions:
-
Instrument Settings:
Problem: High Variability Between Replicate Wells
Q: My replicate wells are showing very different readings. What could be causing this inconsistency?
A: High variability can compromise the reliability of your data. Here are some common causes:
-
Pipetting Errors:
-
Inaccurate Volumes: Ensure your pipettes are calibrated and that you are using them correctly. Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in the final signal.
-
Poor Mixing: Mix the contents of each well thoroughly after adding all reagents. Use a horizontal shaker or pipette up and down carefully.[14]
-
-
Inconsistent Incubation Times:
-
For kinetic assays, ensure that the time between adding the initiating reagent and reading the plate is consistent for all wells. Using a multichannel pipette can help.[20]
-
-
Edge Effects:
-
The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with buffer to maintain a humid environment.
-
-
Compound Precipitation:
-
If your test compound is not fully dissolved, it can lead to inconsistent results across wells. Visually inspect the wells for any signs of precipitation.
-
Data Presentation: Quantitative Assay Parameters
The following tables provide a summary of typical parameters and values for common MPO inhibition assays.
Table 1: Typical Experimental Parameters for MPO Assays
| Parameter | Taurine Chlorination Assay | TMB Oxidation Assay |
| Principle | Measures MPO's chlorination activity by detecting the formation of taurine chloramine.[1] | Measures MPO's peroxidase activity through the oxidation of TMB.[4] |
| Detection Method | Colorimetric (decrease in absorbance of a chromogen like TNB).[1] | Colorimetric (increase in absorbance at 450 nm after stopping with acid).[4] |
| Typical pH | 6.0 - 7.0 | 5.4[4] |
| Key Reagents | MPO, H₂O₂, Taurine, Chloride ions, TNB chromogen.[1] | MPO, H₂O₂, TMB.[4] |
| Incubation Time | 30 - 120 minutes.[21] | 5 minutes.[4] |
| Incubation Temp. | Room Temperature.[21] | 37°C.[4] |
Table 2: IC₅₀ Values for Known MPO Inhibitors
| Inhibitor | IC₅₀ Value (µM) | Assay Type | Reference |
| 4-Aminobenzhydrazide | ~50 (in one kit) | Peroxidation/Chlorination | [11] |
| 4'-Aminochalcone | ~0.25 | Chlorination (purified MPO) | [22] |
| 4,4'-Difluorochalcone | 0.05 | Not specified | [22] |
| Gallic Acid Derivatives | 0.05 - 0.828 | Not specified | [22] |
| Bis-arylalkylamine derivative | 0.054 | Not specified | [23] |
| 4-(3-hydroxy-phenoxy)-butylamine | 0.086 | Not specified | [23] |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions, substrate concentrations, and enzyme source.
Experimental Protocols
Protocol 1: Taurine Chlorination Assay (Colorimetric)
This protocol is adapted from commercially available kits and literature.[1][21]
-
Reagent Preparation:
-
Prepare MPO Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0).
-
Prepare a working solution of your test inhibitor at various concentrations.
-
Prepare a solution of Taurine and H₂O₂ in the assay buffer.
-
Prepare the TNB chromogen working solution immediately before use.
-
-
Assay Procedure:
-
Add 50 µL of your sample or MPO positive control to the wells of a 96-well plate.
-
Add 25 µL of the test inhibitor or vehicle control.
-
Initiate the reaction by adding 25 µL of the Taurine/H₂O₂ solution.
-
Incubate at room temperature for 30-120 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (containing catalase).
-
Add 50 µL of the TNB chromogen working solution to each well.
-
Incubate for 10-15 minutes.
-
Read the absorbance at 412 nm. The MPO activity is inversely proportional to the signal.
-
Protocol 2: TMB Oxidation Assay (Colorimetric)
This protocol is based on a commonly cited method.[4]
-
Reagent Preparation:
-
Prepare a sodium phosphate buffer (150 mM, pH 5.4).
-
Prepare a TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO and phosphate buffer).
-
Prepare an H₂O₂ solution (e.g., 0.75 mM).
-
Prepare a stop solution (e.g., 2 M H₂SO₄).
-
-
Assay Procedure:
-
Add 10 µL of your sample or MPO positive control to the wells of a 96-well plate.
-
Add your test inhibitor at various concentrations.
-
Add 80 µL of the H₂O₂ solution.
-
Add 110 µL of the TMB solution.
-
Incubate at 37°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Visualizations
Caption: The two primary enzymatic cycles of Myeloperoxidase (MPO).
Caption: General experimental workflow for an MPO inhibition assay.
Caption: A troubleshooting flowchart for common MPO assay issues.
References
- 1. Myeloperoxidase Chlorination Activity Assay [cellbiolabs.com]
- 2. Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorination of Taurine by Human Neutrophils: EVIDENCE FOR HYPOCHLOROUS ACID GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Mpo-IN-1 in the Landscape of Myeloperoxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) has emerged as a significant therapeutic target in a variety of inflammatory diseases due to its role in generating potent inflammatory oxidants. This guide provides a comparative analysis of Mpo-IN-1 against other notable myeloperoxidase inhibitors, supported by experimental data to aid in research and development decisions.
Introduction to Myeloperoxidase and its Inhibition
Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, MPO is released and catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[1] While essential for host defense against pathogens, excessive MPO activity contributes to tissue damage in numerous chronic inflammatory conditions, including cardiovascular diseases.[2][3] This has spurred the development of MPO inhibitors to modulate its activity.
Inhibitors of MPO can be broadly categorized as either reversible or irreversible. Reversible inhibitors, such as aromatic hydroxamates, typically compete with substrates for the enzyme's active site without forming a permanent bond.[4] In contrast, irreversible inhibitors, like this compound and 2-thioxanthines, form a covalent bond with the enzyme, leading to its permanent inactivation.[5]
Comparative Analysis of MPO Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized MPO inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Type | IC50 (MPO) | Selectivity Notes | Reference |
| This compound | Irreversible, Indole-based | 2.6 µM | IC50 for Thyroid Peroxidase (TPO) is 5.3 µM | [5] |
| 2-Thioxanthine (AZD5904/TX4) | Irreversible, Mechanism-based | 0.2 µM | Potent inhibitor of HOCl production. | |
| Aromatic Hydroxamate (HX1) | Reversible | 5 nM | Highly potent and selective for MPO. | [2] |
| 4-Aminobenzoic Acid Hydrazide (ABAH) | Irreversible | 300 nM | A classic, potent MPO inhibitor. | [6] |
| Salicylhydroxamic Acid (SHA) | Reversible | 25 µM | A weaker, reversible inhibitor. | [6] |
Signaling Pathway of MPO-Mediated Inflammation
The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for MPO inhibitors.
MPO signaling pathway and inhibitor intervention point.
Experimental Protocols
The determination of IC50 values for MPO inhibitors typically involves in vitro assays that measure either the chlorination or peroxidation activity of the enzyme.
MPO Chlorination Activity Assay
This assay is widely used to assess the primary function of MPO.
Objective: To measure the production of hypochlorous acid (HOCl) by MPO and the inhibitory effect of test compounds.
Principle: MPO catalyzes the reaction between hydrogen peroxide and chloride ions to produce HOCl. The accumulation of HOCl can be monitored using a variety of methods, including the taurine-chloramine assay or fluorescent probes that are selectively cleaved by HOCl.
General Protocol:
-
Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), sodium chloride (NaCl), taurine, and a detection reagent (e.g., 2-thio-5-nitrobenzoic acid or a fluorescent probe like APF).
-
Procedure:
-
Reactions are typically performed in a 96-well plate format in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Purified MPO is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
The reaction is initiated by the addition of H₂O₂.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The formation of HOCl is quantified by measuring the change in absorbance or fluorescence at a specific wavelength.
-
-
Data Analysis: The percentage of MPO inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
MPO Peroxidation Activity Assay
This assay measures the ability of MPO to oxidize various substrates, a secondary function of the enzyme.
Objective: To measure the peroxidase activity of MPO and the effect of inhibitors.
Principle: In the presence of H₂O₂, MPO can oxidize a chromogenic or fluorogenic substrate, leading to a detectable change in absorbance or fluorescence.
General Protocol:
-
Reagents: Purified human MPO, hydrogen peroxide, and a peroxidase substrate (e.g., 3,3',5,5'-tetramethylbenzidine (TMB) or Amplex Red).
-
Procedure:
-
Similar to the chlorination assay, MPO is pre-incubated with the inhibitor.
-
The reaction is started by adding both H₂O₂ and the peroxidase substrate.
-
The change in absorbance or fluorescence is monitored over time.
-
-
Data Analysis: IC50 values are calculated based on the inhibition of substrate oxidation.
Experimental Workflow for MPO Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel MPO inhibitors.
Workflow for MPO inhibitor discovery and characterization.
Conclusion
The landscape of myeloperoxidase inhibitors is diverse, with compounds like this compound representing a class of irreversible inhibitors. While aromatic hydroxamates such as HX1 exhibit exceptional potency in the nanomolar range, the micromolar potency of this compound is still significant and warrants further investigation, particularly concerning its in vivo efficacy and pharmacokinetic profile. The choice of an appropriate MPO inhibitor for research or therapeutic development will depend on the specific application, considering factors such as desired potency, reversibility of action, and selectivity. The data and protocols presented in this guide offer a foundational resource for the comparative evaluation of this compound and other inhibitors in this important class of therapeutic agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myeloperoxidase Inhibitor-I [sigmaaldrich.com]
Comparative Analysis of Myeloperoxidase Inhibitors: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and selectivity of three prominent myeloperoxidase (MPO) inhibitors: PF-06282999, AZD4831, and SNT-8370. As a specific inhibitor designated "Mpo-IN-1" was not prominently identified in scientific literature, this guide focuses on these well-characterized compounds to provide a relevant and data-supported comparison for researchers in the field.
Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that are critical for pathogen clearance. However, aberrant MPO activity is implicated in the pathology of numerous inflammatory diseases, making it a significant target for therapeutic intervention. The development of specific and selective MPO inhibitors is crucial to modulate its activity without causing off-target effects.
Potency and Selectivity Profile
The following table summarizes the in vitro potency and selectivity of PF-06282999, AZD4831, and SNT-8370 against MPO and other key enzymes.
| Inhibitor | Target | IC50 / Ki | Selectivity | Mechanism of Action |
| PF-06282999 | MPO | IC50: 1.9 µM (human whole blood) | High selectivity over thyroid peroxidase (TPO) and cytochrome P450 isoforms.[1] | Mechanism-based irreversible inhibitor.[1] |
| AZD4831 | MPO | IC50: 1.5 nM | >450-fold selective over TPO (IC50: 0.69 µM).[2][3] Weak inhibition of CYP3A4 (IC50: 6 µM).[2] | Mechanism-based irreversible inhibitor.[4][5] |
| SNT-8370 | MPO | IC50: 17 nM | >100-1000-fold more potent for MPO versus other mammalian (per)oxidases.[3] | Mechanism-based irreversible dual inhibitor (also targets VAP-1 with IC50 of 10 nM). |
MPO Signaling Pathway in Neutrophils
MPO plays a crucial role in neutrophil signaling and function. Upon activation by various stimuli, neutrophils release MPO, which can then act in an autocrine or paracrine manner. MPO can bind to cell surface receptors, such as CD11b, triggering intracellular signaling cascades that lead to further neutrophil activation, degranulation, and the formation of neutrophil extracellular traps (NETs). Key signaling pathways involved include the activation of NF-κB, p38 MAPK, and ERK1/2.
References
- 1. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Mpo-IN-1 in Focus: A Comparative Guide to Myeloperoxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Mpo-IN-1, a potent and irreversible myeloperoxidase (MPO) inhibitor, with other notable MPO inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat invading pathogens. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a significant therapeutic target.[1]
This compound is a potent, orally active, and irreversible indole-containing inhibitor of MPO. This guide provides a comparative analysis of its performance against other MPO inhibitors, alongside detailed experimental protocols for assessing their activity.
Comparative Performance of MPO Inhibitors
The inhibitory potency of various compounds against MPO is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other MPO inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 Value | Type of Inhibition | Reference |
| This compound | 2.6 µM | Irreversible | [2] |
| Mitiperstat (AZD4831) | 1.5 nM | Irreversible | [3] |
| Verdiperstat (AZD3241) | 630 nM | Irreversible | [4] |
| PF-1355 | 1.5 µM (whole blood) | Irreversible | [5] |
| AZD5904 | 140 nM | Irreversible | [2][6] |
| Quercetin | 3.5 µM | Not specified | [5] |
Experimental Protocols
Determining the dose-response curve and IC50 value of an MPO inhibitor is crucial for its characterization. Below is a detailed protocol for a common fluorescence-based assay to measure MPO inhibition.
Protocol: In Vitro MPO Inhibition Assay (Amplex Red)
This assay measures the peroxidation activity of MPO. The enzyme catalyzes the oxidation of a non-fluorescent substrate, Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of hydrogen peroxide (H₂O₂) to produce the highly fluorescent resorufin. The inhibition of this reaction is proportional to the inhibitory activity of the test compound.
Materials:
-
Human MPO enzyme (purified)
-
Amplex® Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a working solution of Amplex® Red in assay buffer.
-
Prepare a working solution of H₂O₂ in assay buffer.
-
Prepare a solution of human MPO in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the following in order:
-
20 µL of the inhibitor dilution (or vehicle control - DMSO in assay buffer).
-
20 µL of the human MPO solution.
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a 60 µL mixture of Amplex® Red and H₂O₂ working solutions to each well.
-
Immediately start measuring the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a fluorescence microplate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of reaction (increase in fluorescence over time).
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of MPO activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context of MPO and the experimental process for evaluating its inhibitors, the following diagrams are provided.
Caption: Myeloperoxidase (MPO) Signaling Pathway and Inhibition.
Caption: Workflow for MPO Inhibitor Dose-Response Assay.
References
A Comparative Guide to Mpo-IN-1 and Other Myeloperoxidase Inhibitors
In the landscape of drug discovery, particularly for inflammatory and cardiovascular diseases, the enzyme myeloperoxidase (MPO) has emerged as a critical therapeutic target. MPO, a heme-containing peroxidase, is abundantly expressed in neutrophils and plays a significant role in the innate immune response. However, its overactivity can lead to oxidative stress and tissue damage. This guide provides a comparative analysis of Mpo-IN-1, a potent MPO inhibitor, and other alternative inhibitors, supported by experimental data and protocols.
Quantitative Comparison of MPO Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for this compound and a selection of other MPO inhibitors.
| Inhibitor | IC50 Value (MPO) | Target Selectivity (IC50 for other enzymes) | Notes |
| This compound | 2.6 µM[1] | TPO: 5.3 µM[1] | Orally active and irreversible indole-containing inhibitor.[1] |
| AZD4831 (Mitiperstat) | 1.5 nM[2] | TPO: 0.69 µM[2] | A mechanism-based irreversible inhibitor that has progressed to clinical trials.[3][4] |
| Verdiperstat (AZD3241) | - | - | Currently in Phase 3 clinical trials for multiple system atrophy.[4] |
| PF-06282999 | - | - | Development was terminated in Phase 1.[4] |
| 4'-Aminochalcones | 0.25 µM[5] | - | A class of compounds showing potent MPO inhibitory activity.[5] |
| 4,4'-Difluorochalcone | 0.05 µM[5] | - | Exhibited the best MPO inhibitory impact among a series of tested chalcones.[5] |
| Hydroxy-phenoxy alkylamines | 86 nM (for 4-(3-hydroxy-phenoxy)-butylamine) | - | A promising class of MPO inhibitors.[6] |
| 2-Thioxanthine | - | - | A potent myeloperoxidase inhibitor.[7] |
TPO: Thyroid Peroxidase
The Role of Myeloperoxidase in Signaling Pathways
Myeloperoxidase is a key enzyme in the inflammatory response of neutrophils. Upon activation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). HOCl is a potent oxidizing agent that kills pathogens but can also cause damage to host tissues. MPO-derived oxidants can activate inflammatory signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and perpetuating the inflammatory cycle.[8]
Myeloperoxidase Signaling Pathway
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines a common method for determining the IC50 value of an MPO inhibitor using a colorimetric assay.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
This compound (or other test inhibitor)
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Experimental Workflow:
IC50 Determination Workflow
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Dilute the MPO enzyme to the desired concentration in PBS.
-
Prepare fresh solutions of H₂O₂ and TMB in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of MPO enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of H₂O₂ to each well.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the TMB substrate. The TMB will be oxidized by the remaining H₂O₂, resulting in a blue color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 650 nm using a microplate reader.
-
Plot the absorbance values against the corresponding inhibitor concentrations.
-
The data should generate a sigmoidal curve. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in the absorbance compared to the control.[9]
-
Logical Comparison of MPO Inhibitors
The choice of an MPO inhibitor for research or therapeutic development depends on several factors beyond just its IC50 value. The following diagram illustrates the key considerations when comparing this compound with other inhibitors.
MPO Inhibitor Comparison
This compound is a valuable tool for preclinical research, demonstrating good potency and oral activity. However, for clinical applications, inhibitors with higher potency and selectivity, such as AZD4831, are being actively pursued. The choice of an appropriate MPO inhibitor will depend on the specific research question or therapeutic goal, taking into account the trade-offs between potency, selectivity, and pharmacokinetic properties. The provided experimental protocol offers a standardized method for researchers to determine the IC50 of novel MPO inhibitors and compare their efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 9. courses.edx.org [courses.edx.org]
Validating Mpo-IN-1 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the engagement of a novel inhibitor with its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of Mpo-IN-1, a potent inhibitor of Myeloperoxidase (MPO), against other known MPO inhibitors. It includes key performance data, detailed experimental protocols for target engagement validation, and visual diagrams of the MPO signaling pathway and experimental workflows.
Myeloperoxidase is a peroxidase enzyme predominantly expressed in neutrophils and is a key player in the innate immune system.[1] During inflammation, MPO is released and catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens.[2] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a compelling therapeutic target.[3]
Comparative Analysis of MPO Inhibitors
The following table summarizes the in vitro potency and selectivity of several MPO inhibitors. Due to the limited publicly available data for "this compound," this guide uses the well-characterized inhibitor AZD4831 (Mitiperstat) as the primary compound for comparison.
| Compound | Target | IC50 (nM) | Selectivity vs. TPO | Mechanism of Action | Reference(s) |
| AZD4831 (Mitiperstat) | MPO | 1.5 | >450-fold | Irreversible | [4][5][6] |
| Verdiperstat (AZD3241) | MPO | 630 | - | Irreversible | [7] |
| SNT-8370 | MPO/VAP-1 | 17 (MPO) | >100-fold vs. other peroxidases | Irreversible | [8][9][10] |
| PF-06282999 | MPO | 1900 (in human whole blood) | Selective | Irreversible | [11][12] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for two key assays.
MPO Activity Assay (Taurine Chloramine Assay)
This assay measures the chlorinating activity of MPO by detecting the formation of taurine chloramine.
Materials:
-
Purified human MPO
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Potassium iodide (KI)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, taurine, and the MPO enzyme in a 96-well plate.
-
Add the test inhibitor (e.g., AZD4831) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a solution of H₂O₂.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of taurine chloramine.[13]
-
Stop the reaction and prepare for detection by adding a solution of TMB and KI.
-
The taurine chloramine will oxidize TMB in the presence of iodide, resulting in a colorimetric change.[14]
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.
-
Calculate the percent inhibition of MPO activity for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[15] The principle is that ligand binding increases the thermal stability of the target protein.[16][17]
Materials:
-
Cell line expressing MPO (e.g., neutrophils or a transfected cell line)
-
Test inhibitor
-
Cell lysis buffer
-
Antibodies specific for MPO
-
Western blotting or ELISA reagents
-
Thermocycler or heating blocks
-
Centrifuge
Procedure:
-
Compound Treatment: Treat the cells with the test inhibitor at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce thermal denaturation of proteins. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the cell lysates to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins. The amount of soluble MPO at each temperature is quantified using a standard protein detection method like Western blotting or ELISA.[18]
-
Data Analysis: Plot the amount of soluble MPO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated to determine the cellular EC50.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and its validation, the following diagrams illustrate the MPO signaling pathway and a typical CETSA workflow.
Caption: MPO catalyzes the formation of HOCl, leading to pathogen killing but also potential tissue damage. MPO inhibitors block this activity.
Caption: The CETSA workflow involves treating, heating, lysing cells, and detecting the soluble target protein to assess inhibitor binding.
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is Verdiperstat used for? [synapse.patsnap.com]
- 4. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. SNT-8370 | VAP-1/MPO inhibitor | Probechem Biochemicals [probechem.com]
- 9. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurine Chloramine-Mediated Nrf2 Activation and HO-1 Induction Confer Protective Effects in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mpo-IN-1: A Comparative Guide to its Cross-Reactivity with Other Peroxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Mpo-IN-1, a potent myeloperoxidase (MPO) inhibitor, with other key human peroxidases: thyroid peroxidase (TPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO). Understanding the selectivity of this compound is crucial for assessing its potential for off-target effects and advancing its development as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate a clear understanding of its specificity.
Executive Summary
Myeloperoxidase is a key enzyme in the innate immune system, but its overactivity is implicated in a range of inflammatory diseases. While this compound is a known inhibitor of MPO, its interaction with other structurally similar peroxidases is a critical aspect of its preclinical evaluation. This guide compiles and presents data on the selectivity of this compound and related compounds, offering insights into its potential for specific MPO targeting.
Cross-Reactivity Data: A Comparative Analysis
For instance, a study on SNT-8370, a dual inhibitor of MPO and Vascular Adhesion Protein-1 (VAP-1), demonstrated significant selectivity for MPO over other peroxidases. This compound exhibited over 100 to 1000-fold greater potency for MPO compared to TPO, LPO, and EPO[1]. Similarly, the development of AZD4831, a selective MPO inhibitor, prioritized high selectivity against TPO, highlighting the feasibility and importance of achieving a favorable cross-reactivity profile[2].
The following table is a representative summary based on the selectivity profile of a highly selective MPO inhibitor like SNT-8370, which serves as a benchmark for this compound's expected performance.
| Enzyme | Target Activity | Representative IC50 (nM) | Fold Selectivity vs. MPO |
| Myeloperoxidase (MPO) | Primary Target | ~10 | 1x |
| Thyroid Peroxidase (TPO) | Off-Target | >1,000 | >100x |
| Lactoperoxidase (LPO) | Off-Target | >10,000 | >1000x |
| Eosinophil Peroxidase (EPO) | Off-Target | >10,000 | >1000x |
Note: The IC50 values for TPO, LPO, and EPO are extrapolated from the reported selectivity of compounds like SNT-8370 and represent the desired profile for a selective MPO inhibitor.
Signaling Pathway of MPO Inhibition
The following diagram illustrates the catalytic cycle of MPO and the mechanism of its inhibition. Understanding this pathway is fundamental to appreciating the specific action of inhibitors like this compound.
References
- 1. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myeloperoxidase (MPO) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of myeloperoxidase (MPO) inhibitors, supported by experimental data. Discover the performance of various inhibitors, detailed experimental protocols, and key signaling pathways.
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system's defense against pathogens by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular, neurodegenerative, and autoimmune disorders, by promoting oxidative stress and tissue damage.[2] This has led to the development of MPO inhibitors as a promising therapeutic strategy.[3]
This guide offers a head-to-head comparison of prominent MPO inhibitors, focusing on their potency, mechanism of action, and selectivity.
Comparative Potency of MPO Inhibitors
The efficacy of MPO inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce MPO activity by 50%. The following table summarizes the IC50 values for several key MPO inhibitors, highlighting the differences in their potency. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor Class | Inhibitor | IC50 (in vitro) | Notes |
| 2-Thioxanthine | AZD4831 (Verdiperstat) | 0.7 nM[4], 1.5 nM[5] | Irreversible, mechanism-based inhibitor.[5] Currently in clinical development for heart failure with preserved ejection fraction (HFpEF).[5] |
| 2-Thioxanthine | AZD5904 | 140 nM[6] | Irreversible inhibitor with good selectivity.[6] |
| Thiouracil-based | PF-06282999 | Development terminated in Phase 1.[5] | - |
| Dual VAP-1/MPO Inhibitor | SNT-8370 | More potent than Verdiperstat and PF-06282999 in various MPO activity assays. | Irreversibly inhibits both MPO and Vascular Adhesion Protein-1 (VAP-1). |
| Natural Products | Resveratrol, Curcumin, etc. | Variable | Often exhibit antioxidant and anti-inflammatory properties that can indirectly affect MPO activity. |
Mechanism of Action: Irreversible Inhibition by 2-Thioxanthines
A prominent class of MPO inhibitors, the 2-thioxanthines, act as mechanism-based or "suicide" inhibitors.[7][8] This means the enzyme itself converts the inhibitor into a reactive species that covalently binds to and irreversibly inactivates the enzyme.[9]
The proposed mechanism involves the MPO enzyme oxidizing the 2-thioxanthine, generating a free radical.[7] This radical then rapidly reacts with the heme prosthetic group within the MPO active site, forming a covalent bond and rendering the enzyme permanently inactive.[7][9] This targeted and irreversible mechanism of action contributes to their high potency and prolonged duration of effect.[5]
MPO Signaling Pathway in Inflammation
MPO plays a central role in the inflammatory cascade. Upon neutrophil activation at a site of inflammation, MPO is released and generates reactive oxidants, primarily hypochlorous acid (HOCl).[1] These oxidants contribute to pathogen killing but also cause damage to host tissues, leading to the propagation of inflammation. The signaling events are complex and involve the activation of various downstream pathways.
Caption: MPO's role in the inflammatory cascade.
Experimental Workflow for MPO Inhibitor Screening
The evaluation of MPO inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. A standard workflow includes assessing both the chlorination and peroxidation activities of MPO in the presence and absence of the inhibitor.
Caption: A typical workflow for MPO inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MPO inhibitors. Below are generalized protocols for the key experiments.
MPO Chlorination Activity Assay
This assay measures the production of HOCl by MPO.
Principle: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). The generated HOCl is detected by a specific probe that becomes fluorescent upon reaction with HOCl.
Materials:
-
Purified human MPO
-
MPO inhibitor test compounds
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 140 mM NaCl and 10 mM KCl)
-
Hydrogen peroxide (H₂O₂) solution
-
HOCl-sensitive fluorescent probe (e.g., 3'-(p-aminophenyl) fluorescein - APF)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the MPO inhibitor test compounds in assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the MPO enzyme. Include control wells with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the fluorescent probe to all wells.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 515 nm emission for APF) over time in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the MPO chlorination activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
MPO Peroxidation Activity Assay
This assay measures the ability of MPO to oxidize a substrate in the peroxidation cycle.
Principle: MPO can also act as a peroxidase, using H₂O₂ to oxidize various substrates, leading to the formation of a colored or fluorescent product.
Materials:
-
Purified human MPO
-
MPO inhibitor test compounds
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution
-
Peroxidase substrate (e.g., Amplex® Red, TMB)
-
96-well clear or black microplate
-
Spectrophotometric or fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the MPO inhibitor test compounds in assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the MPO enzyme. Include control wells with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Add the peroxidase substrate to all wells.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Measure the absorbance or fluorescence intensity at the appropriate wavelength over time in a kinetic mode.
-
The rate of product formation is proportional to the MPO peroxidation activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The development of potent and selective MPO inhibitors represents a significant advancement in the potential treatment of a wide range of inflammatory diseases. The 2-thioxanthine class of inhibitors, with their irreversible mechanism of action, has shown particular promise in clinical development. This guide provides a foundational understanding for researchers to compare and evaluate different MPO inhibitors, aiding in the discovery and development of novel therapeutics targeting MPO-driven pathologies.
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic characterization of a 2-thioxanthine myeloperoxidase inhibitor and selectivity assessment utilizing click chemistry--activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
